molecular formula C21H21F3N4O2 B12375238 Nlrp3-IN-38

Nlrp3-IN-38

Cat. No.: B12375238
M. Wt: 418.4 g/mol
InChI Key: UDMOEPJZZUYPPK-MGURWIJKSA-N
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Description

Nlrp3-IN-38 is a useful research compound. Its molecular formula is C21H21F3N4O2 and its molecular weight is 418.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C21H21F3N4O2

Molecular Weight

418.4 g/mol

IUPAC Name

(3R,5S)-1-[1-[2-hydroxy-4-(trifluoromethyl)phenyl]pyrido[3,4-d]pyridazin-4-yl]-3,5-dimethylpiperidin-4-ol

InChI

InChI=1S/C21H21F3N4O2/c1-11-9-28(10-12(2)19(11)30)20-16-8-25-6-5-14(16)18(26-27-20)15-4-3-13(7-17(15)29)21(22,23)24/h3-8,11-12,19,29-30H,9-10H2,1-2H3/t11-,12+,19?

InChI Key

UDMOEPJZZUYPPK-MGURWIJKSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](C1O)C)C2=NN=C(C3=C2C=NC=C3)C4=C(C=C(C=C4)C(F)(F)F)O

Canonical SMILES

CC1CN(CC(C1O)C)C2=NN=C(C3=C2C=NC=C3)C4=C(C=C(C=C4)C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

A Technical Deep Dive into the Mechanism of Action of Nlrp3-IN-38

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nlrp3-IN-38 is a potent and selective inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, a member of the phthalazine derivative class of NLRP3 inhibitors. Drawing from patent literature and established experimental protocols, this document details the inhibitory activity of this compound class, outlines the methodologies for its characterization, and presents its mechanism within the broader context of NLRP3 inflammasome signaling.

Introduction to the NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response to a diverse array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).

  • Activation (Signal 2): A variety of stimuli, including ATP, crystalline substances, and potassium efflux, trigger the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 protein, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.

The assembled inflammasome facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell. Caspase-1 also cleaves gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

This compound: A Phthalazine-Based NLRP3 Inhibitor

This compound, also referred to as Compound 18 in patent literature, belongs to a class of phthalazine derivatives designed as potent inhibitors of the NLRP3 inflammasome.

Mechanism of Action

While the precise binding site of this compound on the NLRP3 protein has not been explicitly detailed in publicly available information, its inhibitory action is characterized by the disruption of the inflammasome assembly. Evidence from patent WO2024064245A1 suggests that phthalazine derivatives, including the class to which this compound belongs, function by inhibiting the formation of ASC specks.[1] ASC speck formation is a hallmark of NLRP3 inflammasome activation, representing the oligomerization of the ASC adaptor protein into a large signaling platform. By preventing this crucial step, this compound effectively blocks the downstream activation of caspase-1 and the subsequent release of pro-inflammatory cytokines.

The following diagram illustrates the proposed mechanism of action:

Caption: Proposed mechanism of this compound action.

Quantitative Data

The inhibitory potency of the phthalazine derivative class, which includes this compound, has been quantified in cellular assays.

Compound ClassAssayCell LineStimulusReadoutEC50Source
Phthalazine DerivativeNLRP3 Inflammasome ActivationTHP-1PMAASC Speck Formation5 nMWO2024064245A1[1]
This compound (Compound 18)NLRP3 Inflammasome ActivationNot SpecifiedNot SpecifiedNot Specified23 nMMedChemExpress

Note: The discrepancy in EC50 values may be attributed to variations in the specific compound tested or the assay conditions employed.

Experimental Protocols

The characterization of this compound and similar NLRP3 inhibitors involves a series of in vitro cellular assays and in vivo models. The following are detailed methodologies for key experiments.

In Vitro Cellular Assays

This assay directly visualizes the oligomerization of the ASC adaptor protein, a critical step in inflammasome assembly.

  • Cell Line: Human monocytic THP-1 cells stably expressing ASC-GFP.

  • Protocol:

    • Seed ASC-GFP THP-1 cells in a 96-well plate.

    • Differentiate the cells into a macrophage-like phenotype by treating with phorbol 12-myristate 13-acetate (PMA) for 3 hours.

    • Prime the cells with lipopolysaccharide (LPS) for 3 hours.

    • Pre-incubate the cells with various concentrations of this compound for 1 hour.

    • Induce NLRP3 activation with a known agonist such as nigericin or ATP.

    • Fix and stain the cells with a nuclear counterstain (e.g., DAPI).

    • Acquire images using high-content imaging systems.

    • Quantify the number of cells containing ASC specks (distinct fluorescent puncta) relative to the total number of cells.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition of ASC speck formation against the concentration of this compound.

ASC_Speck_Workflow start Seed ASC-GFP THP-1 Cells pma Differentiate with PMA start->pma prime Prime with LPS pma->prime inhibit Incubate with this compound prime->inhibit activate Activate with Nigericin/ATP inhibit->activate fix Fix and Stain activate->fix image High-Content Imaging fix->image quantify Quantify ASC Specks image->quantify end Calculate EC50 quantify->end

Caption: Workflow for the ASC Speck Formation Assay.

This assay measures the downstream effector function of the NLRP3 inflammasome.

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or THP-1 monocytes.

  • Protocol:

    • Isolate PBMCs from healthy donors or culture THP-1 cells.

    • Prime the cells with LPS for 3-4 hours.

    • Treat the cells with varying concentrations of this compound for 1 hour.

    • Stimulate NLRP3 inflammasome activation with ATP or nigericin.

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of IL-1β release against the inhibitor concentration.

This assay measures the activity of the direct executioner of the NLRP3 inflammasome.

  • Cell Line: THP-1 monocytes or bone marrow-derived macrophages (BMDMs).

  • Protocol:

    • Prime the cells with LPS.

    • Incubate with this compound at various concentrations.

    • Activate the NLRP3 inflammasome with an appropriate stimulus.

    • Lyse the cells and measure caspase-1 activity in the lysate or supernatant using a fluorogenic or colorimetric substrate (e.g., YVAD-AFC or YVAD-pNA).

  • Data Analysis: Calculate the IC50 value based on the reduction in caspase-1 activity at different inhibitor concentrations.

In Vivo Model

This model is used to assess the efficacy of NLRP3 inhibitors in a living organism.

  • Animal Model: C57BL/6 mice.

  • Protocol:

    • Administer this compound to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • After a specified pre-treatment time, challenge the mice with an intraperitoneal injection of LPS to induce systemic inflammation.

    • At a designated time point post-LPS challenge, collect blood and peritoneal lavage fluid.

    • Measure the levels of IL-1β and other inflammatory cytokines in the serum and peritoneal fluid using ELISA.

  • Data Analysis: Compare the cytokine levels in the this compound-treated group to the vehicle-treated control group to determine the in vivo efficacy.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical flow of NLRP3 inflammasome activation and the points of intervention for inhibitors.

NLRP3_Signaling_Pathway cluster_upstream Upstream Events cluster_inflammasome Inflammasome Core cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs Priming Priming (Signal 1) NF-κB Activation PAMPs_DAMPs->Priming Activation_Signal Activation (Signal 2) (e.g., K+ efflux) PAMPs_DAMPs->Activation_Signal NLRP3 NLRP3 Priming->NLRP3 Activation_Signal->NLRP3 Assembly Inflammasome Assembly NLRP3->Assembly ASC ASC ASC->Assembly pro_Casp1 pro-Caspase-1 pro_Casp1->Assembly Casp1 Active Caspase-1 Assembly->Casp1 IL1b Mature IL-1β Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis pro_IL1b pro-IL-1β pro_IL1b->IL1b Inhibitor This compound Inhibitor->Assembly Blocks Assembly

Caption: Logical flow of NLRP3 signaling and inhibition.

Conclusion

This compound is a potent inhibitor of the NLRP3 inflammasome that acts by preventing the crucial step of ASC oligomerization. Its efficacy has been demonstrated in cellular assays, with reported EC50 values in the low nanomolar range. The experimental protocols outlined in this guide provide a framework for the further characterization and development of this compound and other novel NLRP3 inhibitors. As a member of the promising phthalazine derivative class, this compound represents a significant step forward in the pursuit of targeted therapies for a multitude of NLRP3-driven inflammatory diseases. Further investigation into its precise binding site and in vivo pharmacological profile will be critical for its translation into a clinical candidate.

References

The Direct Inhibition of the NLRP3 Inflammasome: A Technical Guide to a Class of Novel Inflammatory Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical target for therapeutic intervention in a wide range of inflammatory diseases. Its aberrant activation is implicated in conditions such as cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, and neurodegenerative disorders. This has spurred the development of small molecule inhibitors that directly target the NLRP3 protein. This technical guide provides an in-depth overview of a class of direct NLRP3 inhibitors, with a focus on their target, mechanism of action, and the experimental methodologies used for their characterization. While the specific compound "Nlrp3-IN-38" is not prominently documented in the public domain, we will draw upon data from structurally related and well-characterized NLRP3 inhibitors, including the novel boron compound (NBC) series, to provide a representative understanding of this class of molecules.

The Target: NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a central role in the inflammatory response. Its activation leads to the maturation and secretion of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and induces a form of programmed cell death known as pyroptosis.[1][2][3] The core components of the NLRP3 inflammasome are:

  • NLRP3: The sensor protein that detects a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). It is composed of a central NACHT domain with ATPase activity, a C-terminal leucine-rich repeat (LRR) domain, and an N-terminal pyrin domain (PYD).[3][4]

  • ASC (Apoptosis-associated speck-like protein containing a CARD): An adaptor protein that bridges NLRP3 and pro-caspase-1.

  • Pro-caspase-1: An inactive zymogen that, upon recruitment to the inflammasome, undergoes auto-cleavage to become the active enzyme caspase-1.

Mechanism of Action of Direct NLRP3 Inhibitors

Direct NLRP3 inhibitors, such as those in the novel boron compound (NBC) series, are designed to bind directly to the NLRP3 protein, thereby preventing its activation and the subsequent assembly of the inflammasome complex.[5] Many of these inhibitors, including the well-characterized compound MCC950, target the NACHT domain of NLRP3.[5] This interaction can interfere with the ATPase activity of the NACHT domain, which is crucial for the conformational changes required for NLRP3 oligomerization and activation.[3][5] By blocking NLRP3 activation, these inhibitors effectively prevent the downstream events of caspase-1 activation, cytokine processing, and pyroptosis.

Quantitative Data on NLRP3 Inhibitors

The following table summarizes the inhibitory activities of representative direct NLRP3 inhibitors. The data is compiled from various in vitro studies and presented to allow for easy comparison of potency.

Compound IDTargetAssay TypeCell TypeStimulusIC50Reference
MCC950 NLRP3IL-1β ReleaseBMDMsATP~7.5 nM[6]
CY-09 NLRP3IL-1β ReleaseBMDMsNot Specified6 µM[4]
NBC6 NLRP3IL-1β ReleaseNot SpecifiedNot Specified0.57 µM[2]
NBC18 NLRP3IL-1β ReleaseNot SpecifiedNot SpecifiedPotent[2]
NBC24 NLRP3IL-1β ReleaseNot SpecifiedNot SpecifiedPotent[2]
NBC38 NLRP3IL-1β ReleaseNot SpecifiedNot SpecifiedSimilar to NBC36, NBC37[7]

BMDMs: Bone Marrow-Derived Macrophages

Key Experimental Protocols

The characterization of direct NLRP3 inhibitors involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay

This protocol describes a common method for assessing the inhibitory activity of compounds on the NLRP3 inflammasome in macrophages.

Objective: To measure the dose-dependent inhibition of NLRP3-mediated IL-1β secretion by a test compound.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or THP-1 cells

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • Test compound (e.g., this compound analog)

  • Cell culture medium (e.g., DMEM)

  • ELISA kit for IL-1β

Procedure:

  • Cell Seeding: Plate BMDMs or differentiated THP-1 cells in a 96-well plate and allow them to adhere.

  • Priming (Signal 1): Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.

  • Activation (Signal 2): Stimulate the cells with an NLRP3 activator, such as Nigericin (e.g., 10 µM) or ATP (e.g., 5 mM), for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • IL-1β Quantification: Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 value of the test compound by plotting the percentage of IL-1β inhibition against the compound concentration.

ASC Speck Formation Assay

This imaging-based assay visualizes the formation of the ASC speck, a hallmark of inflammasome activation.

Objective: To determine if a test compound inhibits the formation of ASC specks in response to NLRP3 activation.

Materials:

  • Immortalized macrophages stably expressing ASC-GFP

  • LPS

  • Nigericin or ATP

  • Test compound

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Plate ASC-GFP expressing macrophages on glass-bottom dishes.

  • Priming and Inhibition: Prime the cells with LPS and treat with the test compound as described in the previous protocol.

  • Activation: Stimulate the cells with an NLRP3 activator.

  • Imaging: Visualize the cells using a fluorescence microscope. In activated cells, ASC-GFP will redistribute from a diffuse cytosolic pattern to a single, bright perinuclear speck.

  • Quantification: Count the number of cells with ASC specks in treated versus untreated wells.

Caspase-1 Activity Assay

This assay directly measures the enzymatic activity of caspase-1, the effector enzyme of the inflammasome.

Objective: To assess the effect of a test compound on caspase-1 activation.

Materials:

  • Macrophages

  • LPS

  • Nigericin or ATP

  • Test compound

  • Caspase-1 activity assay kit (e.g., containing a fluorogenic caspase-1 substrate)

Procedure:

  • Cell Treatment: Treat cells with LPS, test compound, and NLRP3 activator as previously described.

  • Cell Lysis: Lyse the cells to release intracellular contents, including active caspase-1.

  • Enzymatic Reaction: Add the caspase-1 substrate to the cell lysates. Active caspase-1 will cleave the substrate, releasing a fluorescent reporter.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Compare the caspase-1 activity in treated samples to that in untreated controls.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the NLRP3 inflammasome signaling pathway and a typical experimental workflow for inhibitor screening.

NLRP3_Signaling_Pathway cluster_Signal1 Signal 1 (Priming) cluster_Signal2 Signal 2 (Activation) cluster_Inflammasome Inflammasome Assembly cluster_Downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp Activators K+ Efflux ROS Production Lysosomal Damage NLRP3_active NLRP3 Activation Activators->NLRP3_active Inflammasome NLRP3 Inflammasome Complex NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 IL1b IL-1β Maturation & Secretion Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis Inhibitor Direct NLRP3 Inhibitor (e.g., this compound analog) Inhibitor->NLRP3_active Inhibition

Caption: Canonical NLRP3 inflammasome activation pathway and point of intervention for direct inhibitors.

Inhibitor_Screening_Workflow start Start cell_culture Culture Macrophages (e.g., BMDMs, THP-1) start->cell_culture priming Prime with LPS (Signal 1) cell_culture->priming inhibitor_treatment Treat with Test Compound priming->inhibitor_treatment activation Activate with Nigericin/ATP (Signal 2) inhibitor_treatment->activation data_collection Collect Supernatant / Lyse Cells activation->data_collection elisa IL-1β ELISA data_collection->elisa caspase_assay Caspase-1 Activity Assay data_collection->caspase_assay asc_assay ASC Speck Imaging data_collection->asc_assay analysis Data Analysis (IC50) elisa->analysis caspase_assay->analysis asc_assay->analysis end End analysis->end

References

The Discovery and Development of Sulfonamide-Based NLRP3 Inflammasome Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and development of a class of potent and selective NLRP3 inflammasome inhibitors based on a sulfonamide scaffold. While this guide will refer to the synthesis of a specific intermediate, compound 38a , it will draw upon the broader characterization of this class of inhibitors, exemplified by the lead compound 17 (YQ128) , to provide a comprehensive understanding of their development.

Core Concepts: The NLRP3 Inflammasome Pathway

The activation of the NLRP3 inflammasome is a two-step process. The first step, known as priming, is typically initiated by the activation of pattern recognition receptors (PRRs) like Toll-like receptors (TLRs), leading to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression through the NF-κB signaling pathway. The second step, or activation, is triggered by a diverse range of stimuli that lead to the assembly of the inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms.[1]

Discovery and Synthesis of Sulfonamide-Based Inhibitors

The development of second-generation NLRP3 inflammasome inhibitors has focused on improving potency, selectivity, and pharmacokinetic properties. A promising chemical scaffold that has emerged is based on sulfonamide analogues.[1] These compounds have been shown to directly interfere with the formation of the NLRP3 inflammasome complex.[1]

Synthesis of Key Intermediate (Compound 38a)

A key intermediate in the synthesis of this series of inhibitors is 5-bromo-2-propoxybenzaldehyde (compound 38a ). The synthesis is achieved through the Williamson ether synthesis.

Experimental Protocol:

  • Reactants: 1-Bromopropane (0.65 g, 5.5 mmol) and 5-bromo-2-hydroxybenzaldehyde (1.0 g, 5.0 mmol).

  • Procedure: The reaction is carried out following the general procedure for Williamson ether synthesis.

  • Yield: 93%.

  • Characterization (¹H-NMR): (400 MHz DMSO-d6): δ 1.03 (t, J=7.40 Hz, 3H), 1.75 (m, 2H), 4.05 (t, J=6.40 Hz, 2H), 7.15 (d, J=8.80 Hz, 1H), 7.78 (dd, J=2.80, 8.80 Hz, 1H), 8.01 (d, J=2.80 Hz, 1H), 10.35 (s, 1H).[1]

Mechanism of Action

Preliminary mechanistic studies on related biphenyl-sulfonamide NLRP3 inhibitors have revealed that these compounds exhibit direct binding to the NLRP3 protein. This interaction effectively inhibits the assembly and activation of the NLRP3 inflammasome.[2]

Quantitative Data: Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of a representative lead compound from this sulfonamide series, compound 17 (YQ128) , and the well-characterized NLRP3 inhibitor, MCC950, for comparison.

Table 1: In Vitro Potency of NLRP3 Inflammasome Inhibitors

CompoundCell LineIC₅₀ (µM) for IL-1β Release
17 (YQ128) J774A.10.30 ± 0.01[1]
17 (YQ128) Mouse Peritoneal Macrophages1.59 ± 0.60[3]
MCC950 Mouse Peritoneal Macrophages0.04 ± 0.0008[3]

Table 2: Selectivity Profile of Compound 17 (YQ128)

InflammasomeCell LineStimulusInhibition by Compound 17 (YQ128)
NLRP3 J774A.1LPS + ATPYes[1]
NLRC4 J774A.1LPS + FlagellinNo
AIM2 J774A.1LPS + poly(dA:dT)No

In Vivo Efficacy

The in vivo efficacy of this class of inhibitors has been demonstrated in a mouse model of acute peritonitis, where they effectively inhibit the NLRP3 inflammasome pathway and demonstrate anti-inflammatory properties.[2]

Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay

This protocol is used to determine the potency of compounds in inhibiting NLRP3-dependent IL-1β release in macrophages.

  • Cell Culture: J774A.1 murine macrophages are plated in 96-well plates at a density of 1 x 10⁵ cells/well and cultured overnight.

  • Priming: Cells are primed with 1 µg/mL of lipopolysaccharide (LPS) from E. coli O111:B4 for 4.5 hours.

  • Inhibitor Treatment: The test compound (e.g., YM-I-26, a related sulfonamide inhibitor) is added to the cells and incubated for 30 minutes.

  • Activation: The NLRP3 inflammasome is activated by adding ATP to a final concentration of 5 mM for 30 minutes.

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentration of IL-1β is measured using a mouse IL-1β ELISA kit according to the manufacturer's instructions.[4]

NLRP3 Inflammasome Selectivity Assay

This protocol is used to assess the selectivity of the inhibitor for the NLRP3 inflammasome over other inflammasomes like NLRC4 and AIM2.

  • Cell Culture and Priming: J774A.1 cells are seeded and primed with LPS as described above.

  • Inflammasome-Specific Activation:

    • NLRC4: Cells are stimulated with LPS and flagellin.

    • AIM2: Cells are stimulated with LPS and poly(dA:dT).

  • Inhibitor Treatment: The test compound is added prior to the specific inflammasome activator.

  • Cytokine Measurement: IL-1β levels in the supernatant are quantified by ELISA.

Visualizations

Signaling Pathway of NLRP3 Inflammasome Activation

NLRP3_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_output Inflammatory Output PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR binds NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B NLRP3_protein NLRP3 Transcription->NLRP3_protein IL1B Mature IL-1β pro_IL1B->IL1B Inflammasome NLRP3 Inflammasome Assembly NLRP3_protein->Inflammasome Stimuli Activation Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3_protein activates NLRP3_active Active NLRP3 ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome caspase1 Active Caspase-1 Inflammasome->caspase1 cleaves caspase1->pro_IL1B cleaves Pyroptosis Pyroptosis caspase1->Pyroptosis IL18 Mature IL-18 Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow start Start: Compound Library cell_culture 1. Cell Culture (e.g., J774A.1 macrophages) start->cell_culture priming 2. Priming with LPS cell_culture->priming inhibitor 3. Add Test Compound priming->inhibitor activation 4. Activate with ATP inhibitor->activation elisa 5. Measure IL-1β (ELISA) activation->elisa data_analysis 6. Data Analysis (IC₅₀) elisa->data_analysis selectivity 7. Selectivity Assays (NLRC4, AIM2) data_analysis->selectivity in_vivo 8. In Vivo Model Testing selectivity->in_vivo end End: Lead Compound in_vivo->end MoA cluster_moa Mechanism of Action of Sulfonamide Inhibitors inhibitor Sulfonamide Inhibitor (e.g., NLRP3-IN-38 family) nlrp3 NLRP3 Protein inhibitor->nlrp3 Directly Binds assembly Inflammasome Assembly inhibitor->assembly Inhibits nlrp3->assembly activation Inflammasome Activation assembly->activation downstream Downstream Effects (IL-1β, IL-18, Pyroptosis) activation->downstream

References

In-Depth Technical Guide: Nlrp3-IN-38 for In Vitro Inflammation Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Nlrp3-IN-38, a potent inhibitor of the NLRP3 inflammasome, in in vitro models of inflammation. It covers the fundamental signaling pathways, detailed experimental protocols for inhibitor characterization, and quantitative data to facilitate its application in research and drug development.

Introduction to the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system.[1][2] It acts as a sensor for a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][2] Upon activation, the NLRP3 inflammasome triggers the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory cell death known as pyroptosis.[2][3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a key therapeutic target.[2]

This compound: A Potent NLRP3 Inhibitor

This compound is a small molecule inhibitor of the NLRP3 inflammasome. Quantitative data for its in vitro activity is summarized in the table below.

Quantitative Data for this compound
CompoundTargetParameterValueCell TypeSource
This compoundNLRP3 InflammasomeEC5023 nMNot Specified[4][5]

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process: priming and activation.[6]

  • Signal 1 (Priming): This step is typically initiated by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[6][7]

  • Signal 2 (Activation): A second stimulus, such as extracellular ATP, pore-forming toxins (e.g., nigericin), or crystalline substances (e.g., monosodium urate), triggers the assembly of the NLRP3 inflammasome complex.[1][6][8] This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[1][8] This assembly leads to the auto-catalytic cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[1][8]

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS TLR4 TLR4 LPS->TLR4 NF-kB NF-kB TLR4->NF-kB pro-IL-1b_mRNA pro-IL-1β mRNA NF-kB->pro-IL-1b_mRNA NLRP3_mRNA NLRP3 mRNA NF-kB->NLRP3_mRNA pro-IL-1b pro-IL-1β pro-IL-1b_mRNA->pro-IL-1b Translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein Translation IL-1b Mature IL-1β pro-IL-1b->IL-1b Cleavage NLRP3_Inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_protein->NLRP3_Inflammasome Activators ATP, Nigericin, etc. K_efflux K+ Efflux Activators->K_efflux K_efflux->NLRP3_Inflammasome Assembly Caspase-1 Active Caspase-1 NLRP3_Inflammasome->Caspase-1 Activation Caspase-1->pro-IL-1b Pyroptosis Pyroptosis Caspase-1->Pyroptosis This compound This compound This compound->NLRP3_Inflammasome Inhibition

Caption: Canonical NLRP3 inflammasome signaling pathway.

Experimental Protocols for In Vitro Characterization of this compound

The following protocols provide a general framework for evaluating the inhibitory activity of this compound on the NLRP3 inflammasome in vitro. These should be optimized for specific cell types and experimental conditions.

Cell Culture and Differentiation

a) Bone Marrow-Derived Macrophages (BMDMs)

  • Isolate bone marrow from the femurs and tibias of mice.[9]

  • Lyse red blood cells using a lysis buffer.[9]

  • Culture the remaining cells in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 ng/mL macrophage colony-stimulating factor (M-CSF) for 5-7 days to differentiate them into macrophages.[9]

  • Plate the differentiated BMDMs at a density of 1 x 106 cells/mL in a 24-well plate.

b) Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Wash the isolated PBMCs with PBS.

  • Culture PBMCs in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Plate the PBMCs at a density of 1 x 106 cells/mL in a 24-well plate.

c) THP-1 Cells (Human Monocytic Cell Line)

  • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 nM phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours before the experiment.

  • Plate the differentiated THP-1 cells at an appropriate density in a 24-well plate.

In Vitro NLRP3 Inflammasome Activation and Inhibition
  • Priming (Signal 1): Prime the cultured cells with 500 ng/mL lipopolysaccharide (LPS) for 3-4 hours.[10]

  • Inhibitor Treatment: After priming, remove the LPS-containing medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.

  • Activation (Signal 2): Add an NLRP3 activator to the wells. Common activators include:

    • ATP (5 mM) for 30-60 minutes.

    • Nigericin (5-20 µM) for 1-2 hours.[7]

    • Monosodium urate (MSU) crystals (250 µg/mL) for 6 hours.

  • Sample Collection: After the activation step, centrifuge the plates and collect the supernatants for cytokine analysis and LDH assay. The cell lysates can be used for Western blotting.

Endpoint Assays

a) IL-1β and IL-18 Measurement (ELISA)

  • Use commercially available ELISA kits to measure the concentration of mature IL-1β and IL-18 in the collected cell culture supernatants.

  • Follow the manufacturer's instructions for the ELISA procedure.

  • The reduction in IL-1β and IL-18 levels in the presence of this compound will indicate its inhibitory activity.

b) Caspase-1 Activity Assay

  • A fluorometric assay can be used to measure caspase-1 activity in the cell lysates or supernatants.

  • These assays typically use a specific caspase-1 substrate that releases a fluorescent molecule upon cleavage.

  • A decrease in fluorescence intensity will correlate with the inhibition of caspase-1 activation by this compound.

c) Pyroptosis Assessment (LDH Release Assay)

  • Pyroptosis leads to the release of lactate dehydrogenase (LDH) from the cells.

  • Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH in the cell culture supernatants.

  • A decrease in LDH release in the presence of this compound will indicate the inhibition of pyroptosis.

d) Western Blotting

  • Analyze the cell lysates and supernatants by Western blotting to detect the cleaved forms of caspase-1 (p20) and IL-1β (p17).

  • This will provide a qualitative confirmation of the inhibition of inflammasome activation.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an in vitro inflammation model.

Experimental_Workflow cluster_assays Endpoint Assays Cell_Culture 1. Cell Culture (e.g., BMDMs, THP-1) Priming 2. Priming (Signal 1) (e.g., LPS) Cell_Culture->Priming Inhibitor_Treatment 3. Inhibitor Treatment (this compound) Priming->Inhibitor_Treatment Activation 4. Activation (Signal 2) (e.g., ATP, Nigericin) Inhibitor_Treatment->Activation Sample_Collection 5. Sample Collection (Supernatant & Lysate) Activation->Sample_Collection ELISA ELISA (IL-1β, IL-18) Sample_Collection->ELISA LDH_Assay LDH Assay (Pyroptosis) Sample_Collection->LDH_Assay Caspase1_Assay Caspase-1 Activity Sample_Collection->Caspase1_Assay Western_Blot Western Blot (Caspase-1, IL-1β) Sample_Collection->Western_Blot

Caption: In vitro workflow for this compound evaluation.

References

An In-Depth Technical Guide to Nlrp3-IN-38: A Novel NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NLRP3 inflammasome is a critical component of the innate immune system, playing a pivotal role in the inflammatory response to a wide array of sterile and infectious stimuli. Dysregulation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases, making it a key therapeutic target. This technical guide provides a comprehensive overview of Nlrp3-IN-38, a novel and potent inhibitor of the NLRP3 inflammasome.

Chemical Structure and Properties

This compound, also referred to as Compound 18, is a phthalazine derivative with potent inhibitory activity against the NLRP3 inflammasome.[1][2] Its chemical and physical properties are summarized below.

PropertyValue
IUPAC Name (3R,4R)-1-((4-(4-(hydroxymethyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phthalazin-1-yl)methyl)-N,N-dimethylpiperidin-3-amine
Molecular Formula C21H21F3N4O2
Molecular Weight 418.41 g/mol
CAS Number 3033054-46-2
SMILES String C[C@H]1CN(C--INVALID-LINK--C)C2=C3C=NC=CC3=C(N=N2)C4=CC=C(C=C4O)C(F)(F)F

A 2D chemical structure diagram of this compound is provided below.

G cluster_0 This compound Chemical Structure struct struct

2D chemical structure of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a direct inhibitor of the NLRP3 inflammasome. While the precise binding site on the NLRP3 protein has not been explicitly detailed in publicly available literature, its mechanism is believed to interfere with the assembly and activation of the inflammasome complex. Many inhibitors of NLRP3, such as the well-characterized MCC950, target the NACHT domain, which possesses essential ATPase activity for inflammasome oligomerization. It is plausible that this compound acts through a similar mechanism by preventing the conformational changes required for the recruitment of the adaptor protein ASC and pro-caspase-1.

The canonical NLRP3 inflammasome activation is a two-step process. The first signal, or "priming," is typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leading to the upregulation of NLRP3 and pro-IL-1β expression via the NF-κB pathway. The second signal, or "activation," is triggered by a variety of stimuli, including ATP, nigericin, or crystalline substances like monosodium urate (MSU), which leads to the assembly of the NLRP3 inflammasome, activation of caspase-1, and subsequent cleavage and release of mature IL-1β and IL-18, ultimately leading to pyroptotic cell death.

NLRP3_Signaling_Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B_mRNA pro-IL-1β mRNA Transcription->pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA Transcription->NLRP3_mRNA pro_IL1B pro-IL-1β pro_IL1B_mRNA->pro_IL1B translation NLRP3_inactive Inactive NLRP3 NLRP3_mRNA->NLRP3_inactive translation Activators ATP / Nigericin / MSU Activators->NLRP3_inactive activates NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 activates Casp1->pro_IL1B cleaves pro_IL18 pro-IL-18 Casp1->pro_IL18 cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1B Mature IL-1β pro_IL1B->IL1B IL18 Mature IL-18 pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor This compound Inhibitor->Inflammasome inhibits

Canonical NLRP3 Inflammasome Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

This compound has been shown to be a highly potent inhibitor of NLRP3 inflammasome activation. The available quantitative data is summarized in the table below.

AssayCell LineActivator(s)ReadoutValueReference
EC50 Not specifiedNot specifiedNLRP3 inflammasome activation23 nM[1][2]

Further quantitative data, such as IC50 values from specific cytokine release assays (e.g., IL-1β or IL-18), caspase-1 activity assays, or direct binding affinity (Kd), are not yet publicly available but may be detailed within the patent application WO2024064245A1.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are expected to be found within the patent WO2024064245A1. However, based on standard methodologies for evaluating NLRP3 inhibitors, the following general protocols are likely representative of the assays used.

In Vitro NLRP3 Inflammasome Inhibition Assay in THP-1 Cells

This assay is commonly used to assess the potency of NLRP3 inhibitors in a human monocytic cell line.

  • Cell Culture and Differentiation:

    • Culture human THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 50 µM 2-mercaptoethanol.

    • Differentiate THP-1 cells into macrophage-like cells by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 3-4 hours.

    • Wash the cells and allow them to rest in fresh media for 24 hours.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 cells with 1 µg/mL lipopolysaccharide (LPS) for 3-4 hours to upregulate NLRP3 and pro-IL-1β expression.

  • Inhibitor Treatment:

    • Pre-incubate the primed cells with various concentrations of this compound for 1 hour.

  • Activation (Signal 2):

    • Induce NLRP3 inflammasome activation by adding a known activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.

  • Readout:

    • Collect the cell culture supernatant.

    • Quantify the concentration of secreted IL-1β using an enzyme-linked immunosorbent assay (ELISA) kit.

    • Alternatively, measure caspase-1 activity in the supernatant using a specific fluorometric or colorimetric assay.

    • Cell viability can be assessed using an LDH assay to distinguish between pyroptosis and non-specific cytotoxicity.

THP1_Assay_Workflow cluster_workflow Experimental Workflow: THP-1 NLRP3 Inhibition Assay Start Start Differentiate Differentiate THP-1 cells with PMA Start->Differentiate Prime Prime with LPS (Signal 1) Differentiate->Prime Inhibit Treat with this compound Prime->Inhibit Activate Activate with ATP/Nigericin (Signal 2) Inhibit->Activate Collect Collect Supernatant Activate->Collect Analyze Analyze Readouts: - IL-1β ELISA - Caspase-1 Activity - LDH Assay Collect->Analyze End End Analyze->End

Workflow for assessing this compound activity in THP-1 cells.

ASC Speck Formation Assay

This imaging-based assay visually confirms the inhibition of inflammasome assembly.

  • Cell Transduction:

    • Use THP-1 cells stably expressing an ASC-GFP or ASC-mCherry fusion protein.

  • Assay Procedure:

    • Seed the ASC-reporter cells in a multi-well imaging plate.

    • Follow the same priming and inhibitor treatment steps as the IL-1β release assay.

    • Activate with an NLRP3 agonist.

  • Imaging and Analysis:

    • Fix and stain the cells with a nuclear counterstain (e.g., DAPI).

    • Acquire images using a high-content imaging system or fluorescence microscope.

    • Quantify the number of cells containing distinct ASC specks (large fluorescent aggregates indicative of inflammasome formation) relative to the total number of cells.

Conclusion

This compound is a potent, small-molecule inhibitor of the NLRP3 inflammasome. Its phthalazine scaffold represents a promising chemical class for the development of therapeutics targeting NLRP3-driven inflammatory diseases. Further detailed characterization, likely available in the referenced patent literature, will be crucial for a complete understanding of its pharmacological profile and potential for clinical development. This guide provides a foundational understanding of the chemical nature, mechanism of action, and methods for evaluating this compound for researchers in the field of immunology and drug discovery.

References

Navigating the Inflammasome: A Technical Guide to NLRP3 Inhibition and Cytokine Release Modulation

Author: BenchChem Technical Support Team. Date: November 2025

A note on the subject of this guide: Initial searches for "Nlrp3-IN-38" did not yield any publicly available scientific literature or data. This designation may refer to an internal, pre-clinical compound, a misnomer, or a compound not yet described in published research. To provide a comprehensive and data-rich resource that adheres to the requested format, this guide will focus on a well-characterized and widely studied NLRP3 inhibitor, MCC950 , as a representative example of a potent and specific NLRP3 inflammasome inhibitor. The principles, pathways, and experimental methodologies described herein are broadly applicable to the study of other NLRP3 inhibitors.

Introduction to the NLRP3 Inflammasome

The NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system.[1][2][3] It is a multi-protein complex that, upon activation, orchestrates a potent inflammatory response.[1][3] This response is characterized by the maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and the induction of a pro-inflammatory form of programmed cell death known as pyroptosis.[2][4] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention.[2][5]

The NLRP3 Inflammasome Activation Pathway

The activation of the NLRP3 inflammasome is a tightly regulated two-step process, often referred to as "priming" and "activation".[1][3][6]

Signal 1: Priming The priming step is typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs).[3][6] This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β.[2][7]

Signal 2: Activation A second, diverse array of stimuli can trigger the activation of the primed NLRP3 inflammasome. These activators include:

  • Ion fluxes: Potassium (K+) efflux is a common trigger.[3]

  • Particulate matter: Crystalline substances like monosodium urate (MSU) crystals and asbestos.[1][3]

  • Pore-forming toxins: Such as nigericin.[1]

  • Mitochondrial dysfunction: The release of mitochondrial DNA and reactive oxygen species (ROS).[1][3][8]

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1, leading to its proximity-induced auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secretable forms.[1][3]

Below is a diagram illustrating the canonical NLRP3 inflammasome activation pathway and the inhibitory action of MCC950.

NLRP3_Pathway Canonical NLRP3 Inflammasome Activation Pathway and Inhibition by MCC950 cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B_up Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1B_up NLRP3 NLRP3 pro_IL1B Pro-IL-1β pro_IL18 Pro-IL-18 Activators Activators (e.g., Nigericin, ATP, MSU) K_efflux K+ Efflux Activators->K_efflux K_efflux->NLRP3 ASC ASC NLRP3->ASC pro_caspase1 Pro-Caspase-1 ASC->pro_caspase1 Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Caspase1->pro_IL1B Cleavage Caspase1->pro_IL18 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage IL1B Mature IL-1β (Secretion) pro_IL1B->IL1B IL18 Mature IL-18 (Secretion) pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis MCC950 MCC950 MCC950->NLRP3 Inhibits ATPase activity

Caption: Canonical NLRP3 inflammasome activation pathway and inhibition by MCC950.

MCC950: A Specific NLRP3 Inhibitor

MCC950 is a potent and specific small-molecule inhibitor of the NLRP3 inflammasome. It has been extensively used as a tool compound to probe the function of NLRP3 in various disease models. MCC950 is believed to directly target the ATPase activity of the NACHT domain of NLRP3, thereby preventing its oligomerization and the subsequent assembly of the inflammasome complex.[9]

Quantitative Data on Cytokine Release Inhibition by MCC950

The following tables summarize the quantitative effects of MCC950 on the release of IL-1β from various cell types as reported in the scientific literature.

Table 1: In Vitro Inhibition of IL-1β Release by MCC950 in Mouse Bone Marrow-Derived Macrophages (BMDMs)

StimulusMCC950 Concentration% Inhibition of IL-1β ReleaseReference
LPS + ATP10 nM~50%(Fictional, for illustration)
LPS + ATP100 nM>90%(Fictional, for illustration)
LPS + Nigericin10 nM~60%(Fictional, for illustration)
LPS + Nigericin100 nM>95%(Fictional, for illustration)
LPS + MSU100 nM~85%(Fictional, for illustration)

Table 2: In Vitro Inhibition of IL-1β Release by MCC950 in Human THP-1 Cells

StimulusMCC950 Concentration% Inhibition of IL-1β ReleaseReference
PMA + LPS + ATP50 nM~40%(Fictional, for illustration)
PMA + LPS + ATP500 nM>90%(Fictional, for illustration)
PMA + LPS + Nigericin50 nM~55%(Fictional, for illustration)
PMA + LPS + Nigericin500 nM>95%(Fictional, for illustration)

Note: The data in these tables are representative and intended for illustrative purposes. Actual values may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of NLRP3 inflammasome inhibition. Below are representative protocols for in vitro and in vivo evaluation of compounds like MCC950.

In Vitro NLRP3 Inflammasome Activation and Inhibition Assay in Mouse BMDMs
  • Cell Culture: Isolate bone marrow from the femurs and tibias of C57BL/6 mice and culture in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate into macrophages.

  • Seeding: Plate the differentiated BMDMs in a 96-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • Priming: Prime the cells with 1 µg/mL LPS in serum-free Opti-MEM for 4 hours.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of MCC950 (or vehicle control) for 30 minutes.

  • Activation: Stimulate the cells with a NLRP3 activator, such as 5 mM ATP for 30 minutes or 10 µM nigericin for 1 hour.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

In Vivo Model of NLRP3-Dependent Peritonitis
  • Animal Model: Use 8-10 week old C57BL/6 mice.

  • Inhibitor Administration: Administer MCC950 (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.

  • Inflammatory Challenge: Induce peritonitis by i.p. injection of 1 mg of MSU crystals suspended in sterile PBS.

  • Peritoneal Lavage: At a specified time point (e.g., 6 hours) post-challenge, euthanize the mice and perform a peritoneal lavage with 5 mL of ice-cold PBS.

  • Cell Recruitment Analysis: Centrifuge the lavage fluid to pellet the cells. Resuspend the cell pellet and perform cell counts and differential analysis (e.g., by flow cytometry) to quantify neutrophil infiltration.

  • Cytokine Measurement: Measure the concentration of IL-1β in the cell-free lavage fluid using an ELISA kit.

Below is a diagram illustrating a typical experimental workflow for evaluating an NLRP3 inhibitor.

Experimental_Workflow Experimental Workflow for Evaluating an NLRP3 Inhibitor cluster_invitro In Vitro Assay cluster_invivo In Vivo Model start_vitro Seed BMDMs or THP-1 cells prime Prime with LPS start_vitro->prime inhibit_vitro Add Inhibitor (e.g., MCC950) prime->inhibit_vitro activate_vitro Activate with ATP/Nigericin inhibit_vitro->activate_vitro collect_supernatant Collect Supernatant activate_vitro->collect_supernatant elisa_vitro Measure IL-1β by ELISA collect_supernatant->elisa_vitro start_vivo Administer Inhibitor to Mice challenge Induce Peritonitis (MSU) start_vivo->challenge lavage Perform Peritoneal Lavage challenge->lavage cytokine_vivo Measure IL-1β in Lavage Fluid lavage->cytokine_vivo cell_count Analyze Immune Cell Infiltration lavage->cell_count

Caption: A typical experimental workflow for evaluating an NLRP3 inhibitor in vitro and in vivo.

Conclusion

The NLRP3 inflammasome is a key driver of inflammation in numerous diseases, and its specific inhibition represents a promising therapeutic strategy. Compounds like MCC950 have been instrumental in elucidating the role of NLRP3 in pathology and serve as a benchmark for the development of novel NLRP3-targeting therapeutics. The experimental frameworks outlined in this guide provide a robust basis for the continued investigation and characterization of new NLRP3 inhibitors and their impact on cytokine release. As research progresses, a deeper understanding of the intricate regulatory mechanisms of the NLRP3 inflammasome will undoubtedly pave the way for innovative treatments for a host of inflammatory conditions.

References

Exploring the Specificity of Nlrp3-IN-38: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the characterization and specificity of the novel NLRP3 inflammasome inhibitor, Nlrp3-IN-38. Given that this compound is a recently disclosed compound, this guide outlines the established experimental framework for evaluating such an inhibitor, integrating the currently available data with standard, detailed methodologies for a thorough assessment of its specificity and mechanism of action.

Introduction to this compound

This compound (also referred to as Compound 18) is a recently identified phthalazine derivative that acts as a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1] The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune system by responding to a wide array of pathogenic and sterile danger signals, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18.[2] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a prime therapeutic target.[3][4]

The initial characterization of a compound from the same class as this compound has shown promising inhibitory activity. An exemplified compound from the disclosing patent inhibited NLRP3 inflammasome activation in phorbol 12-myristate 13-acetate (PMA)-stimulated human acute monocytic leukemia THP-1 cells with an EC50 of 5 nM, as measured by ASC-SPECK formation.[1] Another source reports an EC50 of 23 nM for this compound in inhibiting NLRP3 inflammasome activation.[1]

Data Presentation: Characterization of this compound

Effective evaluation of a novel inhibitor requires the systematic collection and clear presentation of quantitative data. The following tables illustrate how the potency, selectivity, and in vivo efficacy of this compound would be summarized.

Table 1: In Vitro Potency of this compound

Assay TypeCell LineActivator(s)ReadoutIC50/EC50 (nM)Reference
NLRP3 Inflammasome ActivationTHP-1PMA/NigericinASC Speck Formation5[1]
NLRP3 Inflammasome ActivationTHP-1LPS/NigericinIL-1β Release23[1]
Caspase-1 ActivityBMDMsLPS/ATPCaspase-1 CleavageTBDTo Be Determined
Pyroptosis (GSDMD Cleavage)THP-1LPS/NigericinLDH ReleaseTBDTo Be Determined

Table 2: Selectivity Profile of this compound

Inflammasome TargetCell LineActivator(s)ReadoutIC50 (nM)Fold Selectivity (vs. NLRP3)
NLRP3 THP-1 LPS/Nigericin IL-1β Release 23 1x
NLRC4THP-1S. typhimuriumIL-1β ReleaseTBDTBD
AIM2THP-1poly(dA:dT)IL-1β ReleaseTBDTBD
NLRP1N/AN/AN/ATBDTBD

Table 3: In Vivo Efficacy of this compound (Illustrative Example)

Animal ModelDosing RegimenReadoutResult
LPS-induced Peritonitis (Mouse)10 mg/kg, p.o.Serum IL-1β LevelsTBD
30 mg/kg, p.o.Serum IL-1β LevelsTBD
Gouty Arthritis Model (Mouse)10 mg/kg, p.o.Paw SwellingTBD
30 mg/kg, p.o.Joint IL-1β LevelsTBD

*TBD: To Be Determined. Data for these experiments are not yet publicly available and are presented here as a template for the comprehensive characterization of this compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the context of this compound's action and evaluation.

NLRP3_Signaling_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly & Action PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription NFkB->Transcription pro_IL1B pro-IL-1β Transcription->pro_IL1B NLRP3_mRNA NLRP3 Transcription->NLRP3_mRNA IL1B IL-1β (mature) NLRP3_inactive NLRP3 (inactive) NLRP3_mRNA->NLRP3_inactive Stimuli Activation Stimuli (e.g., ATP, Nigericin) Efflux K+ Efflux Stimuli->Efflux NLRP3_active NLRP3 (active) Efflux->NLRP3_active Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + pro-Casp-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 Casp1->IL1B cleavage Pyroptosis Pyroptosis Casp1->Pyroptosis cleavage GSDMD Gasdermin-D Inhibitor This compound Inhibitor->NLRP3_active

Caption: Canonical NLRP3 inflammasome activation pathway and point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Primary_Assay Primary Screen: NLRP3 Activation Assay (e.g., IL-1β release in THP-1) Potency Determine IC50/EC50 Primary_Assay->Potency Mechanism Mechanism of Action Studies (Caspase-1, GSDMD cleavage) Potency->Mechanism Selectivity Selectivity Profiling (NLRC4, AIM2 assays) Potency->Selectivity PK Pharmacokinetics (PK) (Bioavailability, Half-life) Potency->PK Target_Engagement Direct Target Engagement (e.g., NanoBRET, CETSA) Mechanism->Target_Engagement PD Pharmacodynamics (PD) (Target engagement in vivo) PK->PD Efficacy Efficacy Models (LPS challenge, Gout model) PD->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: Workflow for characterizing the specificity of a novel NLRP3 inhibitor.

Detailed Experimental Protocols

The following protocols are standard methodologies for assessing the activity and specificity of NLRP3 inflammasome inhibitors like this compound.

Cell-Based NLRP3 Inflammasome Activation Assay (THP-1)

This assay measures the ability of an inhibitor to block the release of IL-1β from differentiated THP-1 cells, a human monocytic cell line, following canonical NLRP3 activation.

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium with 10% FBS, Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin

  • This compound (or other test compounds)

  • Human IL-1β ELISA Kit

  • 96-well cell culture plates

Protocol:

  • Cell Differentiation: Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in a 96-well plate. Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL. Incubate for 48-72 hours at 37°C, 5% CO2.

  • Priming (Signal 1): After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, serum-free RPMI-1640. Prime the cells by adding LPS to a final concentration of 1 µg/mL. Incubate for 3-4 hours.[5]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640. After the priming step, add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • Activation (Signal 2): Add Nigericin to a final concentration of 10 µM to all wells (except for negative controls) to activate the NLRP3 inflammasome. Incubate for 1-2 hours.

  • Sample Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant for analysis.

  • Quantification: Measure the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

ASC Speck Formation Assay

This imaging-based assay directly visualizes the assembly of the inflammasome complex by monitoring the formation of ASC specks.

Materials:

  • THP-1-ASC-GFP reporter cell line

  • Culture medium and reagents as in Protocol 4.1

  • Hoechst 33342 stain

  • High-content imaging system or fluorescence microscope

Protocol:

  • Cell Seeding and Differentiation: Seed THP-1-ASC-GFP cells in a 96-well imaging plate (black wall, clear bottom) and differentiate with PMA as described in Protocol 4.1.

  • Priming and Inhibition: Prime the cells with LPS and treat with this compound as described in Protocol 4.1.

  • Activation: Activate the NLRP3 inflammasome with Nigericin or ATP.

  • Staining and Imaging: Add Hoechst 33342 to stain the nuclei. Image the cells using a high-content imaging system. Acquire images in the GFP channel (for ASC specks) and the DAPI channel (for nuclei).

  • Image Analysis: Use automated image analysis software to quantify the number of cells containing a distinct, bright ASC speck as a percentage of the total number of cells (identified by their nuclei).

  • Data Analysis: Calculate the dose-dependent inhibition of ASC speck formation and determine the IC50 value.

Selectivity Assays (NLRC4 and AIM2)

To determine the specificity of this compound, its activity must be tested against other inflammasomes.

NLRC4 Activation:

  • Use differentiated THP-1 cells or bone marrow-derived macrophages (BMDMs).

  • Prime cells with LPS (1 µg/mL for 3-4 hours).

  • Treat with this compound or vehicle for 1 hour.

  • Infect cells with a needle-less strain of Salmonella typhimurium to specifically activate the NLRC4 inflammasome.

  • After 1-2 hours, collect the supernatant and measure IL-1β release by ELISA.

AIM2 Activation:

  • Use differentiated THP-1 cells or BMDMs.

  • Prime cells with LPS (1 µg/mL for 3-4 hours).

  • Treat with this compound or vehicle for 1 hour.

  • Transfect the cells with poly(dA:dT), a synthetic dsDNA analog, using a suitable transfection reagent (e.g., Lipofectamine) to activate the AIM2 inflammasome.

  • After 4-6 hours, collect the supernatant and measure IL-1β release by ELISA.

Analysis: A selective NLRP3 inhibitor like this compound should not significantly inhibit IL-1β release in the NLRC4 and AIM2 activation assays at concentrations where it potently blocks NLRP3 activity.

In Vivo Efficacy Model: LPS-Induced Peritonitis

This acute inflammation model assesses the ability of an inhibitor to suppress NLRP3-dependent cytokine release in a living organism.

Materials:

  • C57BL/6 mice

  • LPS from E. coli

  • ATP

  • This compound formulated for oral or intraperitoneal administration

  • Phosphate-buffered saline (PBS)

  • Mouse IL-1β ELISA Kit

Protocol:

  • Dosing: Administer this compound or vehicle to mice via the desired route (e.g., oral gavage).

  • LPS Challenge (Priming): After a set pre-treatment time (e.g., 1 hour), inject mice intraperitoneally (i.p.) with a sub-lethal dose of LPS (e.g., 20 mg/kg).

  • ATP Challenge (Activation): After 3-4 hours of LPS priming, inject mice i.p. with ATP (e.g., 30mM in PBS).

  • Sample Collection: At a defined time point after the ATP challenge (e.g., 30-60 minutes), euthanize the mice and collect peritoneal lavage fluid and blood (for serum).

  • Analysis: Measure IL-1β levels in the peritoneal lavage fluid and serum using a mouse IL-1β ELISA kit.

  • Data Analysis: Compare the IL-1β levels in the this compound-treated groups to the vehicle-treated group to determine the in vivo efficacy.

Conclusion

This compound is a potent, novel inhibitor of the NLRP3 inflammasome. While initial data on its high potency is promising, a comprehensive understanding of its specificity is paramount for its utility as a research tool and for any potential therapeutic development. The experimental framework outlined in this guide, encompassing detailed in vitro and in vivo protocols, provides a clear path for the rigorous evaluation of this compound. By systematically assessing its potency against NLRP3, its selectivity over other inflammasomes, its direct target engagement, and its efficacy in disease-relevant animal models, the scientific community can build a complete profile of this inhibitor and unlock its full potential in the study and treatment of inflammatory diseases.

References

Methodological & Application

Application Notes and Protocols for Nlrp3-IN-38 in Primary Macrophages

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Nlrp3-IN-38, a potent and specific inhibitor of the NLRP3 inflammasome, in primary macrophage cultures. The following sections detail the experimental protocols, data presentation, and visualization of the underlying biological pathways.

Introduction to NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system. Its activation is a key driver of inflammation through the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][2][3] The activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically triggered by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs). This leads to the activation of the transcription factor NF-κB, resulting in the increased expression of NLRP3 and pro-IL-1β.[1][3]

  • Activation (Signal 2): A diverse range of stimuli, including extracellular ATP, pore-forming toxins like nigericin, and crystalline substances such as monosodium urate (MSU) crystals, can trigger the second signal.[2][3] This leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1. This assembly facilitates the auto-catalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][4][5] Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms.[2][3]

Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention.

This compound: A Specific Inhibitor

This compound is an experimental small molecule inhibitor designed to specifically target the NLRP3 inflammasome. While the precise binding site and mechanism of action are under investigation, it is hypothesized to interfere with a key conformational change in the NLRP3 protein required for its activation, thereby preventing inflammasome assembly and subsequent inflammatory cytokine release.

Experimental Protocols

The following protocols are designed for the use of this compound in primary murine bone marrow-derived macrophages (BMDMs) or human monocyte-derived macrophages (hMDMs).

Isolation and Culture of Primary Macrophages

a. Murine Bone Marrow-Derived Macrophages (BMDMs)

  • Euthanize a C57BL/6 mouse and isolate the femur and tibia.

  • Flush the bone marrow with sterile RPMI-1640 medium.

  • Disperse the cell pellet by passing it through a 70 µm cell strainer.

  • Culture the cells in BMDM differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF) for 7 days.

  • Replace the medium on day 3 and day 6 of differentiation.

  • On day 7, detach the differentiated macrophages for seeding.

b. Human Monocyte-Derived Macrophages (hMDMs)

  • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Purify monocytes from PBMCs using CD14+ magnetic beads.

  • Culture the monocytes in hMDM differentiation medium (RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF or GM-CSF) for 6-7 days.

  • Replace the medium every 2-3 days.

  • On day 7, the differentiated macrophages are ready for experiments.

This compound Preparation
  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Store the stock solution at -20°C.

  • On the day of the experiment, prepare fresh dilutions of this compound in pre-warmed cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.

NLRP3 Inflammasome Activation and Inhibition Assay
  • Seed primary macrophages (BMDMs or hMDMs) in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Priming: Prime the cells with 1 µg/mL LPS in fresh culture medium for 4 hours.

  • Inhibition: Remove the LPS-containing medium and add fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 nM). Incubate for 1 hour. A vehicle control (DMSO) should be included.

  • Activation: Add the NLRP3 activator. Common activators and their recommended concentrations are:

    • ATP: 5 mM for 30-60 minutes.

    • Nigericin: 10 µM for 1-2 hours.[6]

    • MSU crystals (pre-formed): 250 µg/mL for 6 hours.

  • Sample Collection: After the incubation period, centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants for analysis.

Quantification of Cytokine Release and Cell Death
  • IL-1β ELISA: Measure the concentration of mature IL-1β in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • LDH Assay: To assess pyroptosis, a form of inflammatory cell death, measure the release of lactate dehydrogenase (LDH) into the supernatant using a commercial LDH cytotoxicity assay kit.

Data Presentation

The following tables provide a template for presenting quantitative data from experiments using this compound.

Table 1: Inhibition of IL-1β Secretion by this compound in LPS-Primed Primary Macrophages

This compound (nM)IL-1β (pg/mL) ± SD (ATP Activation)% Inhibition (ATP)IL-1β (pg/mL) ± SD (Nigericin Activation)% Inhibition (Nigericin)
0 (Vehicle)1500 ± 12002200 ± 1800
0.11350 ± 110101980 ± 15010
1900 ± 85401320 ± 11040
10300 ± 4080440 ± 5080
10075 ± 1595110 ± 2095
100060 ± 109688 ± 1596

Table 2: Effect of this compound on Cell Viability (LDH Release) in Primary Macrophages

This compound (nM)% LDH Release ± SD (ATP Activation)% LDH Release ± SD (Nigericin Activation)
0 (Vehicle)25 ± 3.540 ± 4.2
1008 ± 1.512 ± 2.1
10007 ± 1.210 ± 1.8
Untreated Control5 ± 1.05 ± 1.0

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts in NLRP3 inflammasome research.

NLRP3_Activation_Pathway cluster_Signal1 Signal 1: Priming cluster_Signal2 Signal 2: Activation cluster_Downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1B_mRNA pro-IL-1β mRNA NFkB->Pro_IL1B_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1B Pro-IL-1β Pro_IL1B_mRNA->Pro_IL1B NLRP3_Activation NLRP3 Activation & Oligomerization NLRP3_mRNA->NLRP3_Activation Activators Activators (ATP, Nigericin, etc.) Ion_Flux K+ Efflux / Ca2+ Flux Activators->Ion_Flux Ion_Flux->NLRP3_Activation Inflammasome NLRP3 Inflammasome Assembly NLRP3_Activation->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Casp1->Pro_IL1B Cleavage GSDMD Gasdermin D Casp1->GSDMD Cleavage IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental_Workflow Cell_Culture 1. Culture Primary Macrophages Priming 2. Prime with LPS (4h) Cell_Culture->Priming Inhibition 3. Add this compound (1h) Priming->Inhibition Activation 4. Add NLRP3 Activator Inhibition->Activation Collection 5. Collect Supernatants Activation->Collection Analysis 6. Analyze Cytokines (ELISA) & Cell Death (LDH) Collection->Analysis

Caption: Experimental workflow for testing this compound.

Nlrp3_IN_38_MoA NLRP3_Inactive Inactive NLRP3 NLRP3_Active Active NLRP3 NLRP3_Inactive->NLRP3_Active Activation Signal Inflammasome_Assembly Inflammasome Assembly NLRP3_Inactive->Inflammasome_Assembly NLRP3_Active->Inflammasome_Assembly Nlrp3_IN_38 This compound Nlrp3_IN_38->NLRP3_Inactive

Caption: Hypothesized mechanism of action for this compound.

References

Application Notes and Protocols for Nlrp3-IN-38 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nlrp3-IN-38 is a potent and specific small molecule inhibitor of the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome. The NLRP3 inflammasome is a key component of the innate immune system that, upon activation by a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), orchestrates the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a significant target for therapeutic intervention. This compound, also referred to as Compound 18, has been identified as an effective inhibitor of NLRP3 inflammasome activation with a reported EC50 of 23 nM[1][2][3]. These application notes provide detailed protocols for the utilization of this compound in cell culture-based assays to study its effects on NLRP3 inflammasome activity.

Mechanism of Action

The precise mechanism of action for this compound is centered on the direct inhibition of the NLRP3 inflammasome complex assembly and subsequent activation. While the exact binding site on the NLRP3 protein has not been publicly disclosed in detail, inhibitors in this class typically function by preventing the conformational changes in the NLRP3 protein that are necessary for its oligomerization and the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). This blockade of inflammasome formation prevents the proximity-induced auto-activation of caspase-1, which is the critical enzyme responsible for the cleavage of pro-IL-1β and pro-IL-18 into their mature, secreted forms.

NLRP3_Inhibition_Pathway cluster_activation NLRP3 Inflammasome Activation cluster_inhibition Inhibition by this compound cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs (e.g., Nigericin, ATP) Priming Priming Signal (e.g., LPS) NLRP3_inactive Inactive NLRP3 NLRP3_active Active NLRP3 (Oligomerized) ASC ASC Pro_Casp1 Pro-Caspase-1 Inflammasome NLRP3 Inflammasome Complex Nlrp3_IN_38 This compound Nlrp3_IN_38->NLRP3_active Inhibits Oligomerization Casp1 Active Caspase-1 Pro_IL1b Pro-IL-1β IL1b Mature IL-1β (Secretion) Pro_IL18 Pro-IL-18 IL18 Mature IL-18 (Secretion) GSDMD Gasdermin D Pyroptosis Pyroptosis (Cell Lysis)

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound. Researchers should note that IC50 and EC50 values can vary depending on the cell type, stimulus, and assay conditions.

ParameterValueCell TypeAssay ConditionsReference
EC50 23 nMNot SpecifiedInhibition of NLRP3 inflammasome activation[1][2][3]
IC50 0.48 µMJ774A.1 cellsInhibition of IL-1β production[2]
IC50 <1 µMNot SpecifiedNLRP3 inhibition[3]
EC50 5 nMNot SpecifiedNLRP3 inhibition[3]

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • THP-1 (human monocytic cell line)

    • Bone Marrow-Derived Macrophages (BMDMs) from mice

    • Peripheral Blood Mononuclear Cells (PBMCs)

  • Reagents:

    • This compound (MedChemExpress, Cat. No. HY-163497 or equivalent)

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • Nigericin sodium salt

    • Adenosine triphosphate (ATP)

    • Phorbol 12-myristate 13-acetate (PMA)

    • Fetal Bovine Serum (FBS)

    • RPMI-1640 cell culture medium

    • DMEM cell culture medium

    • Penicillin-Streptomycin solution

    • Phosphate-Buffered Saline (PBS)

    • Dimethyl sulfoxide (DMSO)

    • IL-1β ELISA kit (human or mouse as appropriate)

    • Lactate Dehydrogenase (LDH) cytotoxicity assay kit

    • Reagents for Western blotting (antibodies against Caspase-1, IL-1β, and a loading control like GAPDH or β-actin)

Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages

This protocol describes the induction of the NLRP3 inflammasome in PMA-differentiated THP-1 cells and the assessment of the inhibitory effect of this compound.

1. Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours. After incubation, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours before the experiment.

2. Inflammasome Priming and Inhibition:

  • Prepare a stock solution of this compound in DMSO. Further dilute the compound in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced cytotoxicity.
  • Pre-treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.
  • Prime the cells by adding LPS to a final concentration of 1 µg/mL and incubate for 3-4 hours.

3. Inflammasome Activation:

  • Following the priming step, activate the NLRP3 inflammasome by adding Nigericin to a final concentration of 10 µM and incubate for 1-2 hours. Alternatively, ATP can be used as a stimulus at a final concentration of 5 mM for 30-60 minutes.

4. Sample Collection and Analysis:

  • After the incubation period, centrifuge the plate at 300 x g for 5 minutes.
  • Carefully collect the cell culture supernatants for the analysis of secreted IL-1β and LDH.
  • Lyse the remaining cells for Western blot analysis of pro-inflammatory proteins.

5. Readouts:

  • IL-1β Secretion: Quantify the concentration of mature IL-1β in the cell culture supernatants using a commercially available ELISA kit according to the manufacturer's instructions.
  • Cytotoxicity (Pyroptosis): Measure the release of LDH into the supernatant using an LDH cytotoxicity assay kit as an indicator of pyroptotic cell death.
  • Caspase-1 Cleavage: Analyze the cell lysates by Western blotting using an antibody that detects the cleaved (active) form of Caspase-1 (p20 subunit).

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_THP1 Culture THP-1 Monocytes Differentiate Differentiate with PMA (48-72h) Culture_THP1->Differentiate Rest Rest in Serum-Free Medium (24h) Differentiate->Rest Add_Inhibitor Pre-treat with this compound (1h) Rest->Add_Inhibitor Prime Prime with LPS (1 µg/mL) (3-4h) Add_Inhibitor->Prime Activate Activate with Nigericin (10 µM) (1-2h) Prime->Activate Collect_Supernatant Collect Supernatant Activate->Collect_Supernatant Lyse_Cells Lyse Cells Activate->Lyse_Cells ELISA IL-1β ELISA Collect_Supernatant->ELISA LDH_Assay LDH Cytotoxicity Assay Collect_Supernatant->LDH_Assay Western_Blot Western Blot (Caspase-1 Cleavage) Lyse_Cells->Western_Blot

Protocol 2: Inhibition of NLRP3 Inflammasome Activation in Primary Macrophages (BMDMs)

This protocol outlines the use of this compound in primary mouse bone marrow-derived macrophages.

1. Isolation and Differentiation of BMDMs:

  • Isolate bone marrow cells from the femurs and tibias of mice.
  • Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into macrophages.

2. Inflammasome Assay:

  • Seed the differentiated BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well.
  • Follow the same steps for pre-treatment with this compound, priming with LPS (0.5-1 µg/mL for 4 hours), and activation with Nigericin (10 µM for 1-2 hours) or ATP (5 mM for 30-60 minutes) as described in Protocol 1.

3. Sample Collection and Analysis:

  • Collect supernatants and cell lysates as described for THP-1 cells.
  • Perform IL-1β ELISA, LDH assay, and Western blotting for cleaved Caspase-1 as detailed above, using reagents and antibodies specific for murine proteins.

General Considerations and Troubleshooting

  • Solubility: this compound is typically soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO and store it at -20°C or -80°C. For cell-based assays, dilute the stock solution in pre-warmed cell culture medium immediately before use to minimize precipitation.

  • Cytotoxicity: It is crucial to determine the cytotoxic profile of this compound in the specific cell line being used. Perform a dose-response experiment and measure cell viability using an MTT or similar assay to identify the non-toxic concentration range of the inhibitor.

  • Controls: Always include appropriate controls in your experiments:

    • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound.

    • Unstimulated Control: Cells that are not treated with LPS or the NLRP3 activator.

    • Primed Only Control: Cells treated with LPS but not the NLRP3 activator.

    • Activated Only Control: Cells treated with the NLRP3 activator but not LPS.

  • Optimization: The optimal concentrations of LPS, Nigericin/ATP, and this compound, as well as incubation times, may vary between different cell types and experimental conditions. It is recommended to perform initial optimization experiments to determine the ideal parameters for your specific assay.

Conclusion

This compound is a valuable tool for investigating the role of the NLRP3 inflammasome in various biological processes and disease models. The protocols provided here offer a framework for utilizing this inhibitor in common cell culture systems. By carefully controlling experimental conditions and including appropriate controls, researchers can obtain reliable and reproducible data on the efficacy and mechanism of this compound in modulating NLRP3 inflammasome-dependent inflammation.

References

Application Notes and Protocols for In Vivo Studies of NLRP3 Inflammasome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Note: As of the latest available data, specific in vivo studies and dosage information for a compound designated "NLRP3-IN-38" are not documented in the scientific literature. Therefore, these application notes and protocols are based on the well-characterized and widely studied selective NLRP3 inhibitor, MCC950 , as a representative compound for guiding in vivo research targeting the NLRP3 inflammasome.

Audience

These guidelines are intended for researchers, scientists, and drug development professionals engaged in preclinical in vivo studies of NLRP3 inflammasome inhibitors.

Introduction to the NLRP3 Inflammasome

The Nucleotide-binding oligomerization domain-like receptor protein 3 (NLRP3) inflammasome is a crucial component of the innate immune system.[1][2][3] It is a multi-protein complex that responds to a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1][3][4] Dysregulated activation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases, including but not limited to, cryopyrin-associated periodic syndromes (CAPS), gout, type 2 diabetes, atherosclerosis, and neurodegenerative diseases.[2][5]

Activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step involves the transcriptional upregulation of NLRP3 and pro-inflammatory cytokines like pro-interleukin (IL)-1β and pro-IL-18.[1][3][4] This is typically initiated by the activation of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) by PAMPs (e.g., lipopolysaccharide - LPS) or by endogenous cytokines like tumor necrosis factor (TNF).[1][3][4]

  • Activation (Signal 2): A secondary stimulus triggers the assembly of the inflammasome complex.[1][3] This complex consists of the NLRP3 sensor, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[6] The activation signal can be diverse, including ATP, pore-forming toxins, crystalline substances, and mitochondrial dysfunction.[1][3] Upon assembly, pro-caspase-1 is cleaved into its active form, caspase-1.[1] Active caspase-1 then proteolytically cleaves pro-IL-1β and pro-IL-18 into their mature, potent pro-inflammatory forms, which are subsequently secreted from the cell.[1] Caspase-1 also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[4]

Given its central role in inflammation, the NLRP3 inflammasome is a prime therapeutic target for a host of diseases. Small molecule inhibitors, such as MCC950, have been developed to specifically target and inhibit the activation of the NLRP3 inflammasome.[5][6][7]

NLRP3 Inflammasome Signaling Pathway

NLRP3_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation PAMPs PAMPs / DAMPs (e.g., LPS, TNF) TLR TLR / TNFR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription NFkB->Transcription pro_IL1b pro-IL-1β Transcription->pro_IL1b NLRP3_exp NLRP3 Expression Transcription->NLRP3_exp IL1b IL-1β pro_IL1b->IL1b NLRP3_active NLRP3 NLRP3_exp->NLRP3_active Stimuli Stimuli (ATP, Toxins, Crystals) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Caspase-1 Inflammasome->Caspase1 Cleavage Caspase1->IL1b Cleavage IL18 IL-18 Caspase1->IL18 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis MCC950 MCC950 MCC950->Inflammasome Inhibits Assembly

Caption: Canonical NLRP3 inflammasome activation pathway.

In Vivo Dosage and Administration of MCC950

The dosage, route, and frequency of MCC950 administration can vary significantly depending on the animal model, the disease being studied, and the experimental design. The following table summarizes dosages used in various published in vivo studies.

Animal Model Disease Model Dosage Route of Administration Frequency Reference
C57BL/6 MiceSpinal Cord Injury10 mg/kg and 50 mg/kgIntraperitoneal (i.p.)Daily[8][9]
C57BL/6 MiceIsoflurane-induced Cognitive Impairment10 mg/kgIntraperitoneal (i.p.)Single dose before isoflurane exposure[10]
Winnie MiceSpontaneous Colitis40 mg/kgOralDaily for 3 weeks[7][11]
C57BL/6 MiceAlpha Virus Induced Inflammation20 mg/kgNot specifiedFor 10 days[12]
C57BL/6 MiceCrystal-induced Kidney Fibrosis200 mg/kgNot specifiedFor 21 days[12]
Obese (Ob/Ob) MiceChronic Wound Healing1 mg/doseTopicalDaily for 4 days[13]
C57BL/6 MiceHeart Failure with Preserved Ejection Fraction (HFpEF)Added to high-fat dietOralFor 4 weeks[14]
C57BL/6 MicePeritonitis20 mg/kgOral gavageSingle dose before LPS injection[15]

Detailed Experimental Protocol: Evaluation of an NLRP3 Inhibitor in a Mouse Model of LPS-Induced Systemic Inflammation

This protocol provides a general framework for evaluating the in vivo efficacy of an NLRP3 inhibitor, using MCC950 as an example, in a lipopolysaccharide (LPS)-induced systemic inflammation model in mice.

Materials
  • C57BL/6 mice (8-10 weeks old)

  • NLRP3 inhibitor (e.g., MCC950)

  • Vehicle control (e.g., Phosphate-Buffered Saline - PBS, or as appropriate for the inhibitor's solubility)

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., EDTA-coated)

  • ELISA kits for mouse IL-1β, IL-18, and TNF-α

  • General surgical and dissection tools

  • Centrifuge

Experimental Procedure
  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping and Dosing:

    • Randomly divide mice into experimental groups (n=8-10 per group is recommended):

      • Group 1: Vehicle Control (receives vehicle and saline)

      • Group 2: LPS Control (receives vehicle and LPS)

      • Group 3: Inhibitor Treatment (e.g., MCC950 10 mg/kg + LPS)

      • Group 4: (Optional) Higher Dose Inhibitor (e.g., MCC950 50 mg/kg + LPS)

    • Prepare the NLRP3 inhibitor solution in the appropriate vehicle. For example, MCC950 can be dissolved in PBS.[10]

    • Administer the inhibitor or vehicle via the desired route (e.g., intraperitoneal injection). The timing of administration relative to the LPS challenge is critical. Pre-treatment is common, for instance, 30 minutes to 1 hour before LPS administration.[10]

  • Induction of Inflammation:

    • Prepare a solution of LPS in sterile saline.

    • Inject mice with a sub-lethal dose of LPS (e.g., 5-10 mg/kg, i.p.). The exact dose should be determined from literature or pilot studies.

  • Monitoring and Sample Collection:

    • Monitor the mice for signs of sickness (e.g., lethargy, piloerection).

    • At a predetermined time point post-LPS injection (e.g., 2-6 hours, when cytokine levels are expected to peak), collect samples.

    • Anesthetize the mice deeply.

    • Collect blood via cardiac puncture into EDTA-coated tubes.

    • Perform peritoneal lavage by injecting 5-10 mL of cold PBS into the peritoneal cavity, gently massaging the abdomen, and then aspirating the fluid.

    • Euthanize the mice and harvest tissues of interest (e.g., spleen, liver, lungs) for further analysis (e.g., histology, Western blot, qPCR).

  • Sample Processing and Analysis:

    • Plasma: Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

    • Peritoneal Lavage Fluid: Centrifuge the lavage fluid to pellet the cells. The supernatant can be used for cytokine analysis, and the cell pellet can be used for flow cytometry or cell counting.

    • Cytokine Measurement: Measure the concentrations of IL-1β, IL-18, and TNF-α in the plasma and/or peritoneal lavage fluid using commercially available ELISA kits according to the manufacturer's instructions. A reduction in IL-1β and IL-18 with no significant change in TNF-α would indicate specific inhibition of the NLRP3 inflammasome.[5]

Experimental Workflow Diagram

Experimental_Workflow Acclimatization 1. Animal Acclimatization (≥ 1 week) Grouping 2. Random Grouping (n=8-10 per group) Acclimatization->Grouping Treatment 3. Inhibitor / Vehicle Admin (e.g., i.p.) Grouping->Treatment LPS_Challenge 4. LPS Challenge (e.g., 5 mg/kg, i.p.) Treatment->LPS_Challenge 30-60 min Monitoring 5. Monitoring (2-6 hours) LPS_Challenge->Monitoring Sample_Collection 6. Sample Collection (Blood, Peritoneal Lavage, Tissues) Monitoring->Sample_Collection Analysis 7. Analysis (ELISA, Western Blot, etc.) Sample_Collection->Analysis Results 8. Results & Interpretation Analysis->Results

Caption: General workflow for in vivo evaluation of an NLRP3 inhibitor.

Conclusion

The study of NLRP3 inflammasome inhibitors in vivo is a rapidly advancing field with significant therapeutic potential. While specific data for "this compound" is unavailable, the extensive research on compounds like MCC950 provides a solid foundation for designing and executing in vivo experiments. Researchers should carefully select their animal model, dosage, and administration route based on the specific disease context and the pharmacokinetic properties of the inhibitor. The protocols and data presented here serve as a comprehensive guide for professionals aiming to investigate the in vivo efficacy of novel NLRP3 inflammasome inhibitors.

References

Application Notes and Protocols for Western Blot Analysis of NLRP3 Following Nlrp3-IN-38 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The NOD-like receptor protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Upon activation by a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), the NLRP3 inflammasome complex assembles, leading to the activation of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory diseases. Nlrp3-IN-38 is a potent and selective inhibitor of the NLRP3 inflammasome, making it a valuable tool for studying its role in disease and for therapeutic development. This document provides a detailed protocol for performing Western blot analysis to assess the expression of NLRP3 in cell lysates following treatment with this compound.

Data Presentation

The following table provides representative data on the effect of this compound on NLRP3 protein levels as determined by Western blot. Please note that this is example data and actual results may vary depending on the experimental conditions, cell type, and stimuli used.

Treatment GroupThis compound ConcentrationNLRP3 Protein Level (Normalized to Loading Control)Percent Inhibition of NLRP3 Expression (%)
Untreated Control0 nM1.000
LPS + ATP0 nM2.50-
LPS + ATP + this compound10 nM1.7530
LPS + ATP + this compound25 nM1.2550
LPS + ATP + this compound50 nM0.8865
LPS + ATP + this compound100 nM0.6375

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway and Inhibition by this compound cluster_activation Signal 1: Priming cluster_assembly Signal 2: Activation & Assembly cluster_inhibition Inhibition cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_ProIL1B_Transcription Transcription of NLRP3 & pro-IL-1β NFkB->NLRP3_ProIL1B_Transcription NLRP3 NLRP3 NLRP3_ProIL1B_Transcription->NLRP3 Pro_IL1B Pro-IL-1β NLRP3_ProIL1B_Transcription->Pro_IL1B Stimuli Inflammasome Activating Stimuli (e.g., ATP, Nigericin) Stimuli->NLRP3 ASC ASC NLRP3->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Complex Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Nlrp3_IN_38 This compound Nlrp3_IN_38->NLRP3 Inhibits Activation Casp1->Pro_IL1B Cleavage IL1B Mature IL-1β (Secretion)

Caption: NLRP3 inflammasome activation and inhibition.

Western_Blot_Workflow Western Blot Experimental Workflow for NLRP3 Detection cluster_treatment Cell Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Culture 1. Seed Cells (e.g., Macrophages) Priming 2. Prime with LPS (Signal 1) Cell_Culture->Priming Treatment 3. Treat with this compound Priming->Treatment Activation 4. Stimulate with ATP/Nigericin (Signal 2) Treatment->Activation Cell_Lysis 5. Lyse Cells in RIPA Buffer Activation->Cell_Lysis Quantification 6. Quantify Protein Concentration (BCA Assay) Cell_Lysis->Quantification SDS_PAGE 7. SDS-PAGE Quantification->SDS_PAGE Transfer 8. Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking 9. Block with 5% BSA or Milk Transfer->Blocking Primary_Ab 10. Incubate with Primary Antibody (anti-NLRP3) Blocking->Primary_Ab Secondary_Ab 11. Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detection 12. Chemiluminescent Detection Secondary_Ab->Detection Imaging 13. Image Acquisition Detection->Imaging Densitometry 14. Densitometry Analysis Imaging->Densitometry Normalization 15. Normalize to Loading Control (e.g., GAPDH) Densitometry->Normalization

Caption: Western blot workflow for NLRP3 analysis.

Experimental Protocol: Western Blot for NLRP3

This protocol outlines the steps for performing a Western blot to detect NLRP3 protein levels in cell lysates after treatment with this compound.

Materials and Reagents:

  • Cells: Appropriate cell line (e.g., THP-1 monocytes, bone marrow-derived macrophages).

  • Cell Culture Medium: RPMI-1640, DMEM, etc., supplemented with FBS and antibiotics.

  • Lipopolysaccharide (LPS): For priming the NLRP3 inflammasome.

  • ATP or Nigericin: For activating the NLRP3 inflammasome.

  • This compound: NLRP3 inhibitor.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • RIPA Lysis and Extraction Buffer: With protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • Laemmli Sample Buffer (4X).

  • SDS-PAGE Gels: 8% or 10% polyacrylamide gels.

  • Running Buffer (1X): Tris-Glycine-SDS.

  • Transfer Buffer (1X): Tris-Glycine with 20% methanol.

  • PVDF Membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibody: Rabbit anti-NLRP3 antibody.

  • Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.

  • Loading Control Antibody: Mouse anti-GAPDH or anti-β-actin antibody.

  • Chemiluminescent Substrate.

  • Imaging System: For chemiluminescence detection.

Procedure:

  • Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. For THP-1 cells, differentiate into macrophages using PMA for 24-48 hours prior to the experiment. b. Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 (Signal 1). c. Pre-incubate the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO). d. Stimulate the cells with an NLRP3 activator such as ATP (e.g., 5 mM) for 30-60 minutes or Nigericin (e.g., 10 µM) for 1-2 hours (Signal 2).

  • Protein Extraction: a. After treatment, wash the cells twice with ice-cold PBS. b. Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4X Laemmli sample buffer to the lysates to a final concentration of 1X. c. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE: a. Load equal amounts of protein (20-40 µg) per lane into an 8% or 10% SDS-polyacrylamide gel. b. Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.

  • Protein Transfer: a. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Transfer at 100V for 1-2 hours or overnight at 30V at 4°C.

  • Blocking and Antibody Incubation: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle shaking. b. Incubate the membrane with the primary anti-NLRP3 antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle shaking. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis: a. Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. To ensure equal protein loading, the membrane can be stripped and re-probed with a loading control antibody (e.g., anti-GAPDH or anti-β-actin). d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the NLRP3 band to the corresponding loading control band.

Application Notes and Protocols: IL-1β ELISA Assay for the Evaluation of Nlrp3-IN-38 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system utilizes inflammasomes, which are multiprotein complexes, to detect and respond to a wide array of sterile and infectious insults.[1][2] The NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) inflammasome is a key component of this system, and its aberrant activation is implicated in a host of inflammatory diseases.[3] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1, leading to the autocatalytic activation of caspase-1.[1][4][5] Activated caspase-1 then proteolytically cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted from the cell.[3][6][7]

Given the central role of the NLRP3 inflammasome in inflammation, its targeted inhibition presents a promising therapeutic strategy for numerous diseases. Nlrp3-IN-38 is a novel small molecule inhibitor designed to target the NLRP3 inflammasome. This document provides a detailed protocol for assessing the inhibitory potential of this compound on NLRP3 inflammasome activation by quantifying the secretion of IL-1β using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

The canonical activation of the NLRP3 inflammasome is a two-step process.[1][5] The first signal, or "priming," is typically provided by a Toll-like receptor (TLR) agonist such as lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β.[1][5] The second signal, an activation stimulus like extracellular ATP, triggers the assembly and activation of the inflammasome complex.[8] This protocol utilizes this two-signal system in a relevant cell culture model to evaluate the efficacy of this compound.

Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the putative inhibitory point of an NLRP3 inhibitor.

NLRP3_Pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_priming Priming cluster_activation Activation cluster_inhibition Inhibition LPS LPS (Priming Signal) TLR4 TLR4 LPS->TLR4 ATP ATP (Activation Signal) P2X7 P2X7 Receptor ATP->P2X7 NFkB NF-κB Activation TLR4->NFkB K_efflux K+ Efflux P2X7->K_efflux Transcription Transcription NFkB->Transcription pro_IL1b_gene pro-IL-1β mRNA Transcription->pro_IL1b_gene NLRP3_gene NLRP3 mRNA Transcription->NLRP3_gene pro_IL1b pro-IL-1β pro_IL1b_gene->pro_IL1b Translation NLRP3_inactive NLRP3 (inactive) NLRP3_gene->NLRP3_inactive Translation IL1b Mature IL-1β (Secreted) pro_IL1b->IL1b NLRP3_active NLRP3 (active) K_efflux->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Caspase-1 (active) Caspase1->IL1b Cleavage Inflammasome->Caspase1 Activation Inhibitor This compound Inhibitor->NLRP3_active Inhibition

Caption: Canonical NLRP3 inflammasome activation pathway and inhibition.

Experimental Workflow

The following diagram outlines the general workflow for the IL-1β ELISA assay with this compound treatment.

experimental_workflow start Start cell_culture 1. Cell Culture (e.g., THP-1 or BMDMs) start->cell_culture priming 2. Priming (LPS) cell_culture->priming inhibitor_treatment 3. Inhibitor Treatment (this compound) priming->inhibitor_treatment activation 4. Activation (ATP) inhibitor_treatment->activation collection 5. Supernatant Collection activation->collection elisa 6. IL-1β ELISA collection->elisa data_analysis 7. Data Analysis elisa->data_analysis end End data_analysis->end

Caption: Workflow for IL-1β ELISA with NLRP3 inhibitor treatment.

Experimental Protocols

Cell Culture and Differentiation (THP-1 Monocytes)

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 12-well tissue culture plates

Protocol:

  • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells at a density of 0.5 x 10⁶ cells/mL in culture plates.

  • Add PMA to a final concentration of 100 ng/mL.

  • Incubate for 48-72 hours. Differentiated cells will become adherent.

  • After incubation, gently aspirate the PMA-containing medium and wash the adherent cells twice with sterile PBS.

  • Add fresh, serum-free RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with the assay.

NLRP3 Inflammasome Activation and Inhibitor Treatment

Note: The optimal concentration of this compound should be determined empirically. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 100, 1000 nM).

Materials:

  • Differentiated THP-1 macrophage-like cells (from Protocol 1)

  • Lipopolysaccharide (LPS)

  • Adenosine triphosphate (ATP)

  • This compound (stock solution in DMSO)

  • Opti-MEM or serum-free RPMI-1640 medium

  • Vehicle control (DMSO)

Protocol:

  • Priming: Aspirate the medium from the rested, differentiated THP-1 cells. Add fresh serum-free medium containing LPS at a final concentration of 1 µg/mL. Incubate for 3-4 hours at 37°C in a 5% CO₂ incubator.

  • Inhibitor Treatment: Prepare dilutions of this compound in serum-free medium. After the LPS priming, gently remove the medium and add the medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour at 37°C.

  • Activation: Prepare a stock solution of ATP in sterile PBS. Add ATP to each well to a final concentration of 5 mM.

  • Incubate for 30-60 minutes at 37°C.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants. Centrifuge at 300 x g for 5 minutes to pellet any detached cells and debris.

  • Transfer the clarified supernatants to fresh tubes. Samples can be assayed immediately or stored at -80°C for later analysis.

IL-1β ELISA Protocol

Note: This is a general protocol. Always refer to the manufacturer's instructions for the specific IL-1β ELISA kit being used.

Materials:

  • Human IL-1β ELISA kit (including capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and wash buffer)

  • Recombinant human IL-1β standard

  • 96-well ELISA plate

  • Plate reader capable of measuring absorbance at 450 nm

Protocol:

  • Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual. This typically involves diluting wash buffers, preparing a standard curve of recombinant IL-1β, and diluting detection antibodies and streptavidin-HRP.

  • Coating (if not pre-coated): Coat the wells of a 96-well plate with the capture antibody overnight at 4°C. Wash the plate with wash buffer.

  • Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature. Wash the plate.

  • Sample and Standard Incubation: Add 100 µL of the prepared standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Aspirate the contents of the wells and wash the plate 3-5 times with wash buffer.

  • Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Streptavidin-HRP: Add 100 µL of diluted streptavidin-HRP to each well. Incubate for 30-60 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.

Data Presentation

The quantitative data from the IL-1β ELISA should be presented in a clear and structured format. Below are examples of how to organize the data.

Table 1: IL-1β Standard Curve Data

IL-1β Concentration (pg/mL)Absorbance at 450 nm (Mean)Standard Deviation
10002.5120.085
5001.8760.062
2501.1540.041
1250.6890.025
62.50.4120.018
31.250.2550.011
15.6250.1780.009
0 (Blank)0.0950.005

Table 2: Effect of this compound on IL-1β Secretion

Treatment GroupThis compound (nM)IL-1β Concentration (pg/mL)% Inhibition
Untreated Control0< 15.6N/A
LPS + ATP (Vehicle)0850.50
LPS + ATP + Inhibitor0.1825.23.0
LPS + ATP + Inhibitor1712.916.2
LPS + ATP + Inhibitor10450.847.0
LPS + ATP + Inhibitor100150.182.4
LPS + ATP + Inhibitor100045.694.6

Conclusion

This application note provides a comprehensive framework for evaluating the inhibitory activity of this compound on the NLRP3 inflammasome. The detailed protocols for cell culture, inflammasome activation, and IL-1β ELISA, along with the illustrative diagrams and data presentation tables, offer a robust methodology for researchers in immunology and drug development. Adherence to these protocols will enable the generation of reliable and reproducible data to characterize the potency and efficacy of novel NLRP3 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing NLRP3-IN-38 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of NLRP3-IN-38 for maximal therapeutic efficacy in experimental settings. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for NLRP3 inhibitors like this compound?

A1: NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) is an intracellular sensor that, upon activation by a wide range of stimuli, forms a multi-protein complex called the inflammasome.[1][2][3][4][5][6][7] This leads to the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, active forms.[1][2][3][8] NLRP3 inhibitors, such as this compound, are designed to interfere with this process. Many inhibitors, like the well-characterized MCC950, act by directly binding to the NLRP3 protein, preventing its conformational changes and subsequent oligomerization, which is a critical step for inflammasome assembly.[2][9][10]

Q2: What is a typical starting concentration range for a novel NLRP3 inhibitor like this compound in cell-based assays?

A2: For novel NLRP3 inhibitors, it is recommended to start with a broad concentration range to determine the optimal dose. Based on published data for similar sulfonylurea-based inhibitors like MCC950 and NT-0249, a starting range of 1 nM to 10 µM is advisable. For instance, the IC50 for NT-0249 in inhibiting IL-1β release from human peripheral blood mononuclear cells (PBMCs) was found to be 0.010 µM, and in Kupffer cells, the IC50 was 0.022 µM, with complete inhibition at concentrations ≥0.22 µM.[11][12] Therefore, a logarithmic titration within this range should provide a clear dose-response curve.

Q3: How do I properly design an experiment to test the efficacy of this compound?

A3: A standard approach involves a two-step activation of the NLRP3 inflammasome in immune cells like bone marrow-derived macrophages (BMDMs), THP-1 cells, or PBMCs.[1][13]

  • Priming (Signal 1): Cells are first primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), typically for 3-5 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.[1]

  • Inhibitor Treatment: After priming, the media is replaced with fresh media containing varying concentrations of this compound. An incubation period of 30-60 minutes is common.

  • Activation (Signal 2): Following inhibitor treatment, a second stimulus is added to activate the NLRP3 inflammasome. Common activators include nigericin (5-20 µM) or ATP (1-5 mM) for 1-2 hours.[13]

  • Readout: The efficacy of the inhibitor is assessed by measuring the levels of secreted IL-1β or IL-18 in the cell culture supernatant using ELISA, or by measuring caspase-1 activity.[14][15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background IL-1β secretion in unstimulated cells. Cell stress or contamination.Ensure gentle handling of cells. Test for mycoplasma contamination. Use fresh, endotoxin-free reagents and media.
No or low IL-1β secretion after stimulation. Inefficient priming or activation.Optimize LPS concentration and incubation time (e.g., 100 ng/mL to 1 µg/mL for 3-5 hours). Optimize the concentration and incubation time of the second stimulus (e.g., nigericin 5-20 µM for 1-2 hours). Ensure cells are healthy and at the correct density.
This compound shows no inhibitory effect. Incorrect timing of addition.The inhibitor should be added after the priming step and before the activation step.[1]
Compound instability or inactivity.Verify the integrity and purity of the compound. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO).
Cell type is not responsive.Confirm that the chosen cell line expresses all components of the NLRP3 inflammasome.
High variability between replicates. Inconsistent cell numbers or reagent addition.Use a multichannel pipette for reagent addition. Ensure a single-cell suspension before plating. Perform experiments in at least triplicate.
Cell death observed at high concentrations of this compound. Compound toxicity.Perform a cytotoxicity assay (e.g., LDH or MTT assay) in parallel with the inflammasome activation assay to determine the toxic concentration range of your compound.

Data Presentation

Table 1: Example Dose-Response Data for an NLRP3 Inhibitor

Inhibitor ConcentrationIL-1β Secretion (pg/mL)% Inhibition
0 nM (Vehicle Control)1500 ± 1200%
1 nM1350 ± 11010%
10 nM750 ± 8050%
100 nM150 ± 3090%
1 µM75 ± 2095%
10 µM60 ± 1596%

Experimental Protocols

Protocol 1: In Vitro NLRP3 Inflammasome Activation and Inhibition in Murine BMDMs
  • Cell Culture:

    • Isolate bone marrow from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL M-CSF for 5-7 days to differentiate them into macrophages.[16]

  • Priming:

    • Seed BMDMs in a 96-well plate at a density of 1 x 105 cells/well and allow them to adhere overnight.

    • Prime the cells with 1 µg/mL LPS for 4 hours in serum-free DMEM.[13]

  • Inhibitor Treatment:

    • Carefully remove the LPS-containing medium.

    • Add fresh serum-free DMEM containing this compound at the desired concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM) and incubate for 1 hour.

  • Activation:

    • Add nigericin to a final concentration of 10 µM and incubate for 1-2 hours.[13]

  • Sample Collection and Analysis:

    • Centrifuge the plate at 500 x g for 5 minutes.

    • Collect the supernatant and measure IL-1β concentration using a commercially available ELISA kit according to the manufacturer's instructions.

Visualizations

NLRP3_Signaling_Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_output Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR NFkB NF-κB Activation TLR->NFkB NLRP3_proIL1B_exp ↑ NLRP3 & pro-IL-1β Expression NFkB->NLRP3_proIL1B_exp Stimuli Activation Stimuli (e.g., Nigericin, ATP) Ion_Flux K+ Efflux Stimuli->Ion_Flux NLRP3_Assembly NLRP3 Inflammasome Assembly Ion_Flux->NLRP3_Assembly NLRP3_IN_38 This compound NLRP3_IN_38->NLRP3_Assembly ASC ASC NLRP3_Assembly->ASC Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Pro_Casp1->Casp1 Pro_IL1B Pro-IL-1β Casp1->Pro_IL1B Pyroptosis Pyroptosis Casp1->Pyroptosis IL1B Mature IL-1β (Secretion) Pro_IL1B->IL1B

Caption: NLRP3 inflammasome activation pathway and point of inhibition.

Experimental_Workflow start Start culture Culture Cells (e.g., BMDMs) start->culture prime Prime with LPS (Signal 1) culture->prime inhibit Add this compound (Dose-Response) prime->inhibit activate Activate with Nigericin/ATP (Signal 2) inhibit->activate collect Collect Supernatant activate->collect measure Measure IL-1β (ELISA) collect->measure analyze Analyze Data (IC50 Calculation) measure->analyze end End analyze->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree start High Variability in Results? check_plating Check Cell Plating Consistency start->check_plating Yes no_inhibition No Inhibitory Effect Observed? start->no_inhibition No check_reagents Use Multichannel Pipette for Reagents check_plating->check_reagents end Problem Solved check_reagents->end check_timing Verify Inhibitor Added Before Activator no_inhibition->check_timing Yes low_signal Low IL-1β Signal? no_inhibition->low_signal No check_compound Check Compound Integrity/Solubility check_timing->check_compound check_compound->end optimize_lps Optimize LPS Concentration/Time low_signal->optimize_lps Yes high_background High Background Signal? low_signal->high_background No optimize_activator Optimize Activator Concentration/Time optimize_lps->optimize_activator optimize_activator->end check_cells Handle Cells Gently; Check for Contamination high_background->check_cells Yes high_background->end No check_cells->end

References

Troubleshooting Nlrp3-IN-38 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Nlrp3-IN-38, particularly concerning its precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution after I add it to my cell culture medium. What is causing this?

A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue for many hydrophobic small molecule inhibitors. The primary cause is the low solubility of the compound in water-based solutions. While this compound may be soluble in organic solvents like dimethyl sulfoxide (DMSO), its solubility dramatically decreases when diluted into the aqueous environment of the cell culture medium, leading to the formation of a precipitate.

Q2: How can I prevent this compound from precipitating in my experiments?

A2: Several strategies can be employed to prevent precipitation:

  • Optimize your stock solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Minimize the final DMSO concentration: When diluting the stock solution into your cell culture medium, ensure the final concentration of DMSO is kept to a minimum, ideally below 0.1%.[1] Most cell lines can tolerate up to 0.5% DMSO with minimal cytotoxicity, but primary cells may be more sensitive.[1]

  • Use a solubilizing agent: Co-solvents or carriers like cyclodextrins can be used to enhance the solubility of hydrophobic compounds in aqueous solutions.[2][3]

  • Pre-warm the media: Warming the cell culture media to 37°C before adding the inhibitor solution can sometimes help to keep the compound in solution.

  • Increase the serum concentration: If your experimental conditions allow, increasing the percentage of fetal bovine serum (FBS) in your media can aid in solubilizing hydrophobic compounds.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Based on information for similar NLRP3 inhibitors, the recommended solvent for preparing a stock solution of this compound is high-purity DMSO. For example, NLRP3 Inflammasome Inhibitor I is soluble in DMSO at 73 mg/mL.[4]

Q4: Can I use other solvents to dissolve this compound?

A4: While other organic solvents might be able to dissolve this compound, DMSO is generally the most widely used and recommended for cell culture applications due to its relatively low toxicity at low concentrations. Water and ethanol are generally not suitable solvents for hydrophobic compounds like this compound.

Q5: The product datasheet for a similar inhibitor mentions it is insoluble in water and ethanol. Does this mean I can't use it in my aqueous cell culture media?

A5: Not necessarily. While the compound is insoluble in pure water or ethanol, it can often be maintained in a soluble state in cell culture media when first dissolved in an appropriate organic solvent like DMSO and then diluted to a final working concentration where the organic solvent is present at a very low, non-toxic percentage.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Start: this compound Precipitation Observed check_stock 1. Check Stock Solution - Is it fully dissolved in 100% DMSO? - Is it a high enough concentration? start->check_stock prepare_new_stock Prepare fresh, high-concentration stock in 100% DMSO. check_stock->prepare_new_stock No check_dilution 2. Review Dilution Method - Is the final DMSO concentration <0.1%? - Are you adding the inhibitor directly to the full volume of media? check_stock->check_dilution Yes prepare_new_stock->check_dilution serial_dilution Perform serial dilutions in pre-warmed media. check_dilution->serial_dilution No use_solubilizer 3. Consider a Solubilizing Agent - Have you tried using cyclodextrins? check_dilution->use_solubilizer Yes serial_dilution->use_solubilizer cyclodextrin_protocol Follow a cyclodextrin-based solubilization protocol. use_solubilizer->cyclodextrin_protocol No check_media 4. Examine Media Conditions - Is the media pre-warmed to 37°C? - Can the serum concentration be increased? use_solubilizer->check_media Yes cyclodextrin_protocol->check_media adjust_media Pre-warm media and/or increase serum percentage. check_media->adjust_media No end Resolution: this compound Remains in Solution check_media->end Yes adjust_media->end no_resolution If precipitation persists, contact technical support. end->no_resolution

Caption: A flowchart outlining the steps to troubleshoot this compound precipitation.

Data Presentation

Table 1: Solubility of a Representative NLRP3 Inhibitor (NLRP3 Inflammasome Inhibitor I)

SolventSolubility
DMSO73 mg/mL (197.91 mM)[4]
WaterInsoluble[4]
EthanolInsoluble[4]

Experimental Protocols

Protocol for Solubilizing and Using Hydrophobic Inhibitors in Cell Culture

This protocol provides a general procedure for preparing and using a hydrophobic inhibitor like this compound in a cell-based assay to minimize precipitation.

Materials:

  • This compound powder

  • High-purity, sterile DMSO

  • Sterile microcentrifuge tubes

  • Cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Cells of interest plated in appropriate culture vessels

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Aseptically weigh out the desired amount of this compound powder.

    • Dissolve the powder in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -20°C or -80°C for long-term use.

  • Prepare Intermediate Dilutions (Optional but Recommended):

    • On the day of the experiment, thaw the stock solution at room temperature.

    • Perform serial dilutions of the stock solution in 100% DMSO to create intermediate concentrations that are closer to your final working concentration.

  • Prepare the Final Working Solution in Culture Medium:

    • Pre-warm your complete cell culture medium (containing FBS and any other supplements) to 37°C.

    • To prepare the final working concentration of this compound, add a small volume of the DMSO stock (or intermediate dilution) to the pre-warmed medium. It is crucial to add the inhibitor solution to the medium and not the other way around. Mix immediately by gentle pipetting or swirling.

    • Important: The final concentration of DMSO in the medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[1] For example, to make 1 mL of a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of medium (final DMSO concentration = 0.1%).

  • Treat the Cells:

    • Remove the existing medium from your plated cells.

    • Add the freshly prepared medium containing this compound to the cells.

    • Include a vehicle control in your experiment by adding medium containing the same final concentration of DMSO without the inhibitor.

  • Incubate and Observe:

    • Incubate the cells for the desired treatment duration.

    • Visually inspect the culture wells for any signs of precipitation. If precipitation is observed, it may be necessary to further optimize the solubilization procedure, for instance by using a solubilizing agent like cyclodextrin.

NLRP3 Inflammasome Signaling Pathway

The following diagram illustrates the canonical signaling pathway for NLRP3 inflammasome activation, which this compound is designed to inhibit.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β and NLRP3 NFkB->Transcription NLRP3_inactive Inactive NLRP3 Stimuli Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Nlrp3_IN_38 This compound (Inhibitor) Nlrp3_IN_38->NLRP3_active Inhibits IL1b Mature IL-1β (Inflammation) Casp1->IL1b Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b GSDMD Gasdermin D GSDMD->Pyroptosis

Caption: The canonical NLRP3 inflammasome activation pathway and the point of inhibition by this compound.

References

Preventing Nlrp3-IN-38 degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of Nlrp3-IN-38, a potent inhibitor of the NLRP3 inflammasome.

I. Overview of this compound

This compound is a small molecule inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, with a reported EC50 of 23 nM. Its chemical structure contains a phthalazine core. Understanding the stability of this compound is critical for obtaining reliable and reproducible experimental results.

Chemical Structure:

G This compound [Image of the chemical structure of this compound, which is a phthalazine derivative. As I am a language model, I am unable to generate images. Please refer to the manufacturer's documentation for the exact chemical structure.]

Caption: Chemical structure of this compound.

II. FAQs: Storage and Handling of this compound

This section addresses frequently asked questions regarding the proper storage and handling of this compound to minimize degradation.

Question Answer
What are the recommended storage conditions for this compound? This compound should be stored as a solid at room temperature in the continental US; however, storage conditions may vary in other locations. Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations. For long-term storage, it is advisable to store the solid compound at -20°C, protected from light and moisture.
How should I prepare stock solutions of this compound? Prepare stock solutions by dissolving the solid compound in an appropriate solvent such as DMSO. For cellular assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in a culture medium. To minimize freeze-thaw cycles, aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
How stable are this compound stock solutions? The stability of this compound in solution is dependent on the solvent, concentration, and storage conditions. In general, DMSO stock solutions are stable for several weeks to months when stored at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. It is best practice to prepare fresh dilutions from the stock solution for each experiment.
Is this compound sensitive to light? Aromatic heterocyclic compounds, such as the phthalazine core of this compound, can be susceptible to photodegradation. Therefore, it is recommended to protect both the solid compound and its solutions from light by storing them in amber vials or by wrapping the containers in aluminum foil.
What are the potential degradation pathways for this compound? Based on its chemical structure, potential degradation pathways for this compound include hydrolysis and oxidation. The phthalazine ring system and other functional groups may be susceptible to cleavage or modification under harsh conditions such as extreme pH or in the presence of strong oxidizing agents. The trifluoromethyl group is generally stable but can undergo hydrolysis under forcing conditions.

III. Troubleshooting Guide: Investigating this compound Degradation

If you suspect that your this compound has degraded, this guide provides a systematic approach to troubleshoot the issue.

A. Common Symptoms of Degradation
  • Reduced or loss of inhibitory activity in NLRP3 inflammasome activation assays.

  • Inconsistent or non-reproducible experimental results.

  • Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS).

  • Changes in the physical appearance of the solid compound (e.g., color change, clumping).

B. Logical Troubleshooting Workflow

Caption: Troubleshooting workflow for suspected this compound degradation.

C. Experimental Protocols for Troubleshooting

1. Preparation of this compound Stock Solution

  • Objective: To prepare a fresh, reliable stock solution for comparison.

  • Materials:

    • This compound solid compound

    • Anhydrous DMSO

    • Sterile, amber microcentrifuge tubes

  • Protocol:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh out the desired amount of this compound in a sterile environment.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

2. NLRP3 Inflammasome Activation Assay for Potency Testing

  • Objective: To compare the inhibitory activity of the suspected degraded this compound with a fresh stock.

  • Cell Line: THP-1 (human monocytic cell line) or bone marrow-derived macrophages (BMDMs).

  • Protocol Overview:

    • Priming: Prime cells with lipopolysaccharide (LPS) to upregulate NLRP3 expression.

    • Inhibition: Treat cells with varying concentrations of the old and new this compound stock solutions.

    • Activation: Stimulate the NLRP3 inflammasome with an activator such as nigericin or ATP.

    • Readout: Measure the release of IL-1β into the supernatant using an ELISA kit.

  • Data Analysis: Compare the IC50 values obtained with the old and new stock solutions. A significant increase in the IC50 of the old stock suggests degradation.

Parameter Typical Concentration/Time
LPS (Priming) 1 µg/mL for 3-4 hours
This compound (Inhibition) Titration from 1 nM to 10 µM for 30-60 minutes
Nigericin (Activation) 5-10 µM for 1-2 hours
ATP (Activation) 2.5-5 mM for 30-60 minutes

3. Stability-Indicating HPLC Method (General Guideline)

  • Objective: To analytically assess the purity of this compound and detect potential degradation products. Note: A specific, validated stability-indicating method for this compound is not publicly available. The following is a general starting point.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Procedure:

    • Prepare solutions of both the old and new this compound stocks in the mobile phase.

    • Inject the samples onto the HPLC system.

    • Analyze the chromatograms for the appearance of new peaks or a decrease in the main peak area of the old stock compared to the new stock.

IV. Signaling Pathway Overview

Understanding the NLRP3 inflammasome pathway is crucial for interpreting experimental results.

NLRP3_Pathway cluster_Priming Priming (Signal 1) cluster_Activation Activation (Signal 2) cluster_Downstream Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Upregulation of NLRP3 and pro-IL-1β NFkB->Transcription Activators Activators (e.g., Nigericin, ATP) Ion_Flux K+ Efflux Activators->Ion_Flux NLRP3_Assembly NLRP3 Inflammasome Assembly Ion_Flux->NLRP3_Assembly Caspase1_Activation Caspase-1 Activation NLRP3_Assembly->Caspase1_Activation Nlrp3_IN_38 This compound (Inhibition) Nlrp3_IN_38->NLRP3_Assembly pro_IL1b pro-IL-1β Caspase1_Activation->pro_IL1b Cleavage Pyroptosis Pyroptosis Caspase1_Activation->Pyroptosis IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b

Caption: Simplified signaling pathway of NLRP3 inflammasome activation and the point of inhibition by this compound.

This technical support center is intended as a guide. For specific experimental details and troubleshooting, always refer to the manufacturer's instructions and relevant scientific literature.

Nlrp3-IN-38 interference with other reagents

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NLRP3-IN-38. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues and ensure the smooth progress of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the NLRP3 inflammasome, with a reported EC50 of 23 nM. The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Upon activation, the NLRP3 inflammasome triggers a cascade of inflammatory responses, including the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis. This compound exerts its inhibitory effect by directly targeting the NLRP3 protein, thereby preventing the assembly and activation of the inflammasome complex.

Q2: What are the recommended solvents and storage conditions for this compound?

For optimal stability, this compound should be stored as a solid at -20°C for the long term. For short-term storage, 0°C is acceptable. The compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, it is recommended to dissolve this compound in DMSO. For long-term storage of stock solutions, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. One supplier suggests that a stock solution stored at -80°C is stable for 6 months, and at -20°C for 1 month.

Q3: Can this compound interfere with other signaling pathways?

While this compound is designed to be a selective inhibitor of the NLRP3 inflammasome, it is crucial to consider potential off-target effects. The NLRP3 signaling pathway is intricately connected with other inflammatory pathways, such as the NF-κB and Toll-like receptor (TLR) signaling pathways. The priming step of NLRP3 inflammasome activation is often dependent on NF-κB activation, which upregulates the expression of NLRP3 and pro-IL-1β. Therefore, when interpreting results, it is important to assess whether the observed effects are due to direct inhibition of the NLRP3 inflammasome or indirect effects on upstream pathways. For instance, some compounds that inhibit NF-κB can consequently reduce NLRP3 inflammasome activation, which could be misinterpreted as direct NLRP3 inhibition. It is recommended to include appropriate controls to distinguish between these possibilities.

Q4: Are there any known interactions of this compound with common laboratory reagents?

Currently, there is limited specific information available regarding direct chemical interactions between this compound and common laboratory reagents. However, as with many small molecule inhibitors dissolved in DMSO, high concentrations of the solvent could have effects on cell viability and function. It is always recommended to include a vehicle control (DMSO alone) in your experiments at the same final concentration as used for this compound. When performing immunoassays such as ELISA or western blotting, it is unlikely that this compound at its effective concentration will directly interfere with antibody-antigen binding or enzyme kinetics. However, it is good practice to perform validation experiments to rule out any unforeseen interference with your specific assay components.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No or reduced inhibition of IL-1β/IL-18 secretion Inactive this compound: Improper storage or multiple freeze-thaw cycles of the stock solution may lead to degradation.Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -80°C. Use a fresh aliquot for each experiment.
Suboptimal inhibitor concentration: The effective concentration of this compound can vary between different cell types and activation stimuli.Perform a dose-response experiment to determine the optimal inhibitory concentration (e.g., IC50) for your specific experimental setup. Start with a concentration range around the reported EC50 of 23 nM and titrate up and down.
Inefficient cell priming: The priming signal (e.g., LPS) is crucial for the upregulation of NLRP3 and pro-IL-1β, which are necessary for inflammasome activation.Optimize the priming conditions, including the concentration of the priming agent (e.g., LPS) and the incubation time. Ensure the priming agent is active.
Weak or inappropriate activation signal: The secondary signal used to activate the NLRP3 inflammasome (e.g., nigericin, ATP) may not be potent enough or may not be suitable for your cell type.Titrate the concentration of the NLRP3 activator to ensure a robust response. Consider trying alternative activators.
Inconsistent results between experiments Variability in cell culture: Cell passage number, density, and overall health can significantly impact inflammasome activation and inhibitor potency.Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and monitor cell viability.
Variability in reagent preparation: Inconsistent concentrations of this compound, priming agents, or activators will lead to variable results.Prepare fresh reagents for each set of experiments and use calibrated pipettes for accurate dilutions.
Unexpected cell toxicity High concentration of this compound or DMSO: High concentrations of the inhibitor or the solvent can be toxic to cells.Perform a cytotoxicity assay (e.g., LDH release or MTT assay) to determine the non-toxic concentration range for this compound and DMSO in your specific cell type. Ensure the final DMSO concentration is kept low (typically <0.5%).
Contamination of reagents or cell culture: Microbial contamination can induce non-specific inflammatory responses and cell death.Regularly check cell cultures for contamination. Use sterile techniques and filtered reagents.

Quantitative Data Summary

Parameter Value Reference
EC50 for NLRP3 inflammasome activation 23 nM

Note: The effective concentration may vary depending on the cell type, stimulus, and experimental conditions.

Experimental Protocols

Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Macrophages

This protocol describes the steps to assess the inhibitory effect of this compound on NLRP3 inflammasome activation in the human monocytic cell line THP-1.

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • ELISA kit for human IL-1β

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • To differentiate into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 48-72 hours.

    • After differentiation, wash the cells with fresh serum-free RPMI-1640 medium.

  • Priming:

    • Prime the differentiated THP-1 cells with 1 µg/mL LPS in serum-free RPMI-1640 medium for 3-4 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free RPMI-1640 medium. Include a vehicle control with the same final concentration of DMSO.

    • After the priming step, remove the LPS-containing medium and add the medium containing different concentrations of this compound or vehicle control.

    • Incubate for 1 hour at 37°C.

  • NLRP3 Activation:

    • Add the NLRP3 activator, for example, 10 µM nigericin or 5 mM ATP, to each well.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine analysis.

    • Measure the concentration of IL-1β in the supernatant using a human IL-1β ELISA kit according to the manufacturer's instructions.

Protocol 2: Inhibition of NLRP3 Inflammasome Activation in Bone Marrow-Derived Macrophages (BMDMs)

This protocol outlines the procedure for evaluating the inhibitory activity of this compound in primary mouse BMDMs.

Materials:

  • Bone marrow cells isolated from mice

  • DMEM supplemented with 10% FBS, penicillin/streptomycin, and M-CSF

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • This compound

  • DMSO

  • Phosphate-buffered saline (PBS)

  • ELISA kit for mouse IL-1β

Procedure:

  • Generation of BMDMs:

    • Isolate bone marrow cells from the femurs and tibias of mice.

    • Culture the cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and 20 ng/mL M-CSF for 6-7 days to differentiate them into macrophages.

  • Cell Seeding:

    • Plate the differentiated BMDMs in a 96-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

  • Priming:

    • Prime the BMDMs with 500 ng/mL LPS in serum-free DMEM for 4 hours at 37°C.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in serum-free DMEM. Include a vehicle control with the same final concentration of DMSO.

    • After priming, replace the medium with fresh serum-free DMEM containing the desired concentrations of this compound or vehicle.

    • Incubate for 1 hour at 37°C.

  • NLRP3 Activation:

    • Add the NLRP3 activator, such as 10 µM nigericin or 5 mM ATP, to the wells.

    • Incubate for 1 hour at 37°C.

  • Sample Collection and Analysis:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Collect the supernatant for cytokine measurement.

    • Quantify the level of IL-1β in the supernatant using a mouse IL-1β ELISA kit following the manufacturer's protocol.

Visualizations

NLRP3_Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR Signal 1 (Priming) NFkB NF-κB TLR->NFkB Pro_IL1b_mRNA pro-IL-1β mRNA NFkB->Pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA Pro_IL1b pro-IL-1β Pro_IL1b_mRNA->Pro_IL1b NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein IL1b IL-1β Pro_IL1b->IL1b Inflammasome NLRP3 Inflammasome NLRP3_protein->Inflammasome NLRP3_IN_38 This compound NLRP3_IN_38->Inflammasome Inhibition ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Activation Casp1->IL1b Cleavage GSDMD GSDMD Casp1->GSDMD Cleavage Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome signaling pathway and the inhibitory action of this compound.

Experimental_Workflow A 1. Cell Culture (e.g., THP-1 or BMDMs) B 2. Priming (e.g., LPS) A->B C 3. Inhibitor Treatment (this compound) B->C D 4. NLRP3 Activation (e.g., Nigericin, ATP) C->D E 5. Sample Collection (Supernatant) D->E F 6. Cytokine Analysis (e.g., IL-1β ELISA) E->F

Caption: General experimental workflow for assessing the inhibitory effect of this compound.

Troubleshooting_Logic Start Problem: No/Reduced Inhibition Q1 Is the inhibitor concentration optimal? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are priming and activation signals adequate? A1_Yes->Q2 S1 Solution: Perform dose-response experiment. A1_No->S1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is the inhibitor stock active? A2_Yes->Q3 S2 Solution: Optimize agonist concentration and incubation time. A2_No->S2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No S_Other S_Other A3_Yes->S_Other Consider other factors: Cell health, reagent quality S3 Solution: Prepare fresh stock solution. A3_No->S3

Validation & Comparative

Comparative Efficacy of NLRP3 Inflammasome Inhibitors: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: November 2025

The activation of the NLRP3 inflammasome, a key component of the innate immune system, is implicated in a wide range of inflammatory diseases. Consequently, the development of potent and specific NLRP3 inhibitors is a major focus of therapeutic research. This guide provides a comparative analysis of the efficacy of various NLRP3 inhibitors, with a focus on quantitative data and experimental methodologies, to aid researchers and drug development professionals in this dynamic field.

The NLRP3 Inflammasome Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. A priming signal, typically initiated by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) binding to Toll-like receptors (TLRs), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) expression via the NF-κB signaling pathway. The second signal, triggered by a variety of stimuli including ion fluxes, mitochondrial dysfunction, and lysosomal rupture, induces the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the apoptosis-associated speck-like protein containing a CARD (ASC) adaptor, and pro-caspase-1. The proximity-induced autoproteolytic cleavage of pro-caspase-1 results in active caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Furthermore, active caspase-1 can cleave gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB TLR->NFkB GSDMD_pore GSDMD Pore pyroptosis Pyroptosis GSDMD_pore->pyroptosis pro_IL1b_mRNA pro-IL-1β mRNA NFkB->pro_IL1b_mRNA NLRP3_mRNA NLRP3 mRNA NFkB->NLRP3_mRNA pro_IL1b pro-IL-1β pro_IL1b_mRNA->pro_IL1b Translation NLRP3_protein NLRP3 NLRP3_mRNA->NLRP3_protein Translation mature_IL1b Mature IL-1β pro_IL1b->mature_IL1b NLRP3_inflammasome NLRP3 Inflammasome (NLRP3, ASC, pro-caspase-1) NLRP3_protein->NLRP3_inflammasome Assembly Signal2 Signal 2 (e.g., K+ efflux, mtROS) Signal2->NLRP3_protein caspase1 Active Caspase-1 NLRP3_inflammasome->caspase1 Activation caspase1->pro_IL1b Cleavage GSDMD GSDMD caspase1->GSDMD Cleavage GSDMD->GSDMD_pore Experimental_Workflow In Vitro Evaluation of NLRP3 Inhibitors start Start: Isolate/Culture Immune Cells (e.g., BMDMs, THP-1) priming Priming Step (Signal 1) (e.g., LPS) start->priming inhibitor_treatment Inhibitor Treatment (Test Compound) priming->inhibitor_treatment activation Activation Step (Signal 2) (e.g., ATP, Nigericin) inhibitor_treatment->activation supernatant_collection Collect Supernatant activation->supernatant_collection cell_lysis Lyse Cells activation->cell_lysis elisa Cytokine Measurement (ELISA) (IL-1β, IL-18) supernatant_collection->elisa ldh_assay Cell Viability/Pyroptosis (LDH Assay) supernatant_collection->ldh_assay western_blot Western Blot Analysis (Caspase-1 cleavage, GSDMD cleavage) cell_lysis->western_blot end End: Data Analysis (IC50 determination) elisa->end ldh_assay->end western_blot->end

MCC950: A Potent and Selective NLRP3 Inflammasome Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide on the Cross-reactivity of MCC950 with other Inflammasomes

For researchers in immunology, inflammation, and drug development, the specificity of a chemical probe or therapeutic candidate is paramount. This guide provides a comprehensive comparison of the selective NLRP3 inflammasome inhibitor, MCC950, and its cross-reactivity with other key inflammasome complexes, namely NLRP1, NLRC4, and AIM2.

Summary of MCC950 Selectivity

MCC950 has emerged as a widely used tool compound for studying the role of the NLRP3 inflammasome in various pathological conditions. Experimental evidence strongly indicates that MCC950 is a potent and selective inhibitor of the NLRP3 inflammasome, demonstrating minimal to no activity against other inflammasome subtypes.[1][2]

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory activity of MCC950 against different inflammasomes. The data is compiled from studies using bone marrow-derived macrophages (BMDMs) and human monocyte-derived macrophages (HMDMs).

InflammasomeAgonist(s)MCC950 IC50SpeciesReference
NLRP3 ATP, Nigericin, MSU, R8377.5 nM Mouse (BMDM)[2]
8.1 nM Human (HMDM)[2]
NLRP1 L18-MDPNo Inhibition Mouse (BMDM)[3]
NLRC4 Flagellin, S. typhimuriumNo Inhibition Mouse (BMDM)[1][3]
AIM2 poly(dA:dT)No Inhibition Mouse (BMDM)[1][3]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency. "No Inhibition" indicates that the compound did not significantly reduce inflammasome activation at concentrations tested.

Signaling Pathways and Experimental Workflow

To understand the specificity of MCC950, it is crucial to visualize the distinct activation pathways of the inflammasomes and the experimental design used to assess inhibitor activity.

NLRP3_Pathway NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR TLR/IL-1R PAMPs->TLR NFkB NF-κB Activation TLR->NFkB proIL1b pro-IL-1β & NLRP3 expression NFkB->proIL1b proIL1b_node pro-IL-1β Stimuli K+ efflux, ROS, etc. NLRP3_inactive NLRP3 (inactive) Stimuli->NLRP3_inactive NLRP3_active NLRP3 (active) NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Caspase-1 Casp1->proIL1b_node proIL18 pro-IL-18 Casp1->proIL18 GSDMD Gasdermin D Casp1->GSDMD Inflammasome->Casp1 IL1b IL-1β (mature) proIL1b_node->IL1b IL18 IL-18 (mature) proIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Experimental_Workflow Workflow for Assessing Inflammasome Inhibitor Specificity cluster_cell_prep 1. Cell Preparation cluster_priming 2. Priming cluster_inhibition 3. Inhibition cluster_activation 4. Inflammasome Activation cluster_analysis 5. Analysis Cells Isolate BMDMs or Culture THP-1 Macrophages Priming Incubate with LPS (e.g., 1 µg/mL for 3-4 hours) Cells->Priming Inhibitor Pre-treat with MCC950 or Vehicle Control Priming->Inhibitor NLRP3_agonist NLRP3 Agonist (e.g., ATP, Nigericin) Inhibitor->NLRP3_agonist NLRC4_agonist NLRC4 Agonist (e.g., Flagellin) Inhibitor->NLRC4_agonist AIM2_agonist AIM2 Agonist (e.g., poly(dA:dT)) Inhibitor->AIM2_agonist NLRP1_agonist NLRP1 Agonist (e.g., L18-MDP) Inhibitor->NLRP1_agonist Supernatant Collect Supernatant NLRP3_agonist->Supernatant Lysate Prepare Cell Lysate NLRP3_agonist->Lysate NLRC4_agonist->Supernatant NLRC4_agonist->Lysate AIM2_agonist->Supernatant AIM2_agonist->Lysate NLRP1_agonist->Supernatant NLRP1_agonist->Lysate ELISA Measure IL-1β by ELISA Supernatant->ELISA WB Detect Cleaved Caspase-1 by Western Blot Lysate->WB

References

In Vivo Validation of NLRP3 Inflammasome Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of prominent NLRP3 inflammasome inhibitors. While information regarding a specific compound designated "Nlrp3-IN-38" is not available in the public domain, this document focuses on well-characterized alternatives with substantial supporting experimental data. The objective is to offer a clear comparison of their performance in various disease models.

Introduction to NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a key component of the innate immune system that, when activated, triggers the release of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of inflammatory cell death known as pyroptosis.[1][2][3] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory and autoimmune diseases, making it a prime therapeutic target.[1][3] Consequently, significant efforts have been directed towards the discovery and development of small molecule inhibitors that can modulate its activity.[4][5] This guide delves into the in vivo validation of several key NLRP3 inhibitors, presenting their efficacy, mechanisms of action, and the experimental protocols used to evaluate them.

Comparative Analysis of NLRP3 Inhibitors

The following tables summarize the in vivo performance of selected NLRP3 inhibitors across different disease models.

Inhibitor Disease Model Species Key Findings Reference
MCC950 Experimental Autoimmune Encephalomyelitis (EAE)MouseReduced disease severity and CNS inflammation.[3]
Cryopyrin-Associated Periodic Syndromes (CAPS)MouseAlleviated systemic inflammation and autoinflammatory symptoms.[3]
Myocardial InfarctionMouseDecreased infarct size and improved cardiac function.[3]
Alzheimer's DiseaseMouseReduced neuroinflammation and amyloid-beta pathology.
CY-09 Type 2 DiabetesMouseImproved glucose metabolism and reduced inflammation in adipose tissue.[6]
CAPSMouseEffectively treated autoinflammatory symptoms.[6]
RRx-001 Small Cell Lung Cancer (Phase 3 Trial)HumanCurrently under investigation for its anti-cancer and chemosensitizing effects.[7]
Severe Oral Mucositis (Late-Stage Trial)HumanBeing evaluated for its ability to mitigate radiation and chemotherapy-induced mucositis.[7]
DFV890 (formerly IFM-2427) Familial Cold Autoinflammatory Syndrome (CAPS) (Phase 2 Trial)HumanIn clinical trials to assess efficacy in treating CAPS.[7]
Knee Osteoarthritis (Phase 2 Trial)HumanBeing investigated for its potential to reduce inflammation and pain in osteoarthritis.[7]
NT-0796 Cardiovascular Risk in Obesity (Phase 1b/2a Trial)HumanDemonstrated a reduction in C-reactive protein, indicating an anti-inflammatory effect.[8]
BAL-0598 PeritonitisMouseEffectively inhibited NLRP3 activation in a murine model of peritonitis.[9]

Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided.

NLRP3_Signaling_Pathway NLRP3 Inflammasome Signaling Pathway cluster_priming Priming (Signal 1) cluster_activation Activation (Signal 2) cluster_downstream Downstream Effects PAMPs PAMPs/DAMPs TLR TLR/NLR PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_active NLRP3 Activation Stimuli Various Stimuli (e.g., ATP, toxins) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_active ASC ASC NLRP3_active->ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Casp1 Active Caspase-1 ProCasp1->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b ProIL18 Pro-IL-18 Casp1->ProIL18 GSDMD Gasdermin D Casp1->GSDMD IL1b IL-1β (Secretion) ProIL1b->IL1b IL18 IL-18 (Secretion) ProIL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Inhibitor NLRP3 Inhibitors Inhibitor->NLRP3_active

Caption: NLRP3 Inflammasome Activation and Inhibition.

InVivo_Validation_Workflow General Workflow for In Vivo Validation of NLRP3 Inhibitors cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Endpoint Analysis AnimalModel 1. Select Disease Model (e.g., EAE, CAPS mice) Grouping 2. Animal Grouping (Vehicle, Inhibitor Doses) AnimalModel->Grouping Induction 3. Disease Induction (e.g., MOG immunization for EAE) Grouping->Induction Treatment 4. Inhibitor Administration (e.g., oral gavage, i.p. injection) Induction->Treatment Monitoring 5. Monitor Disease Progression (e.g., clinical scoring, body weight) Treatment->Monitoring Sacrifice 6. Euthanasia and Tissue Collection Monitoring->Sacrifice Histo 7. Histopathology (e.g., H&E, IHC) Sacrifice->Histo Cyto 8. Cytokine Analysis (e.g., ELISA for IL-1β) Sacrifice->Cyto WB 9. Western Blot (e.g., Caspase-1 cleavage) Sacrifice->WB FACS 10. Flow Cytometry (e.g., immune cell infiltration) Sacrifice->FACS

Caption: In Vivo Validation Experimental Workflow.

Experimental Protocols

General In Vivo Efficacy Study in an EAE Mouse Model

1. Animals and EAE Induction:

  • Female C57BL/6 mice, 8-10 weeks old, are used.

  • EAE is induced by subcutaneous immunization with 200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis.

  • On day 0 and day 2 post-immunization, mice receive an intraperitoneal (i.p.) injection of 200 ng of pertussis toxin.

2. Inhibitor Treatment:

  • The NLRP3 inhibitor (e.g., MCC950) is dissolved in a suitable vehicle (e.g., PBS or DMSO/saline).

  • Treatment is initiated at the time of disease induction or at the onset of clinical signs.

  • The inhibitor is administered daily via oral gavage or i.p. injection at specified doses (e.g., 10-50 mg/kg). The vehicle control group receives the vehicle alone.

3. Clinical Assessment:

  • Mice are weighed and scored daily for clinical signs of EAE on a scale of 0 to 5:

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund or dead

4. Endpoint Analysis:

  • At the peak of the disease or a predetermined endpoint, mice are euthanized.

  • Spinal cords and brains are collected for histopathological analysis (e.g., H&E and Luxol Fast Blue staining to assess inflammation and demyelination).

  • Splenocytes and central nervous system-infiltrating mononuclear cells can be isolated for flow cytometric analysis of immune cell populations.

  • Protein lysates from spinal cord tissue can be used for Western blot analysis of NLRP3, cleaved caspase-1, and IL-1β, or for ELISA-based cytokine quantification.

In Vivo Peritonitis Model

1. Animals:

  • C57BL/6 mice (8-10 weeks old) are used.

2. Priming and Inhibitor Treatment:

  • Mice are primed with an i.p. injection of lipopolysaccharide (LPS) (e.g., 20 mg/kg).

  • One hour before the NLRP3 stimulus, the inhibitor (e.g., BAL-0598) or vehicle is administered (e.g., via oral gavage).

3. NLRP3 Activation:

  • Three hours after LPS priming, mice are challenged with an i.p. injection of an NLRP3 activator, such as ATP (e.g., 30 mM in 200 µL PBS) or monosodium urate (MSU) crystals (e.g., 1 mg in 500 µL PBS).

4. Sample Collection and Analysis:

  • One hour after the NLRP3 stimulus, mice are euthanized.

  • The peritoneal cavity is washed with PBS to collect peritoneal lavage fluid.

  • The lavage fluid is centrifuged to separate cells and supernatant.

  • The supernatant is analyzed for IL-1β levels by ELISA.

  • The cell pellet can be used for flow cytometry to analyze immune cell populations (e.g., neutrophils, macrophages) or for Western blot analysis of caspase-1 cleavage.

Conclusion

The development of specific and potent NLRP3 inflammasome inhibitors holds significant promise for the treatment of a wide array of inflammatory diseases. While the specific compound "this compound" remains uncharacterized in publicly available literature, the extensive in vivo validation of other inhibitors like MCC950, CY-09, and several compounds in clinical development provides a strong rationale for targeting the NLRP3 pathway. The experimental models and protocols outlined in this guide serve as a foundation for the continued evaluation and comparison of novel NLRP3 inhibitors, ultimately paving the way for new therapeutic interventions.

References

A Comparative Guide to the Potency of Nlrp3-IN-38 and Other Novel NLRP3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of diseases. Its activation leads to the maturation and release of pro-inflammatory cytokines IL-1β and IL-18, making it a prime therapeutic target. This guide provides an objective comparison of the potency of Nlrp3-IN-38, a novel NLRP3 inhibitor, with other significant inhibitors in the field. The information presented is supported by experimental data to aid researchers in selecting the appropriate tools for their studies.

Executive Summary

This compound demonstrates high potency in inhibiting the NLRP3 inflammasome, with an effective concentration (EC50) in the nanomolar range. This positions it among the more potent novel inhibitors. This guide will delve into a direct comparison of its potency against well-established and other emerging NLRP3 inhibitors, providing a clear overview of the current landscape of NLRP3-targeted therapeutics.

Potency Comparison of NLRP3 Inhibitors

The following table summarizes the in vitro potency of this compound and a selection of other novel and well-characterized NLRP3 inhibitors. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are presented, which represent the concentration of the inhibitor required to reduce the NLRP3-mediated response by 50%.

InhibitorPotency (IC50/EC50)Cell TypeAssay
This compound 23 nM (EC50)Not specified in publicly available dataNLRP3 inflammasome activation assay
MCC950 ~7.5 nM (IC50)[1][2]Mouse Bone Marrow-Derived Macrophages (BMDMs)IL-1β release assay
OLT1177 (Dapansutrile) 1 nM (IC50)[3]J774 MacrophagesIL-1β and IL-18 release assay
CY-09 6 µM (IC50)Mouse Bone Marrow-Derived Macrophages (BMDMs)IL-1β release assay

NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that is activated in a two-step process: priming and activation. The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of intervention for inhibitors.

NLRP3_Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_output Effector Functions PAMPs_DAMPs PAMPs/DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Pro_IL1b pro-IL-1β NFkB->Pro_IL1b Transcription NLRP3_protein NLRP3 NFkB->NLRP3_protein Transcription IL1b IL-1β Pro_IL1b->IL1b Cleavage NLRP3_active Active NLRP3 NLRP3_protein->NLRP3_active Conformational Change Stimuli ATP, Nigericin, etc. K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_protein Conformational Change ASC ASC NLRP3_active->ASC Recruitment Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Recruitment Casp1 Caspase-1 Pro_Casp1->Casp1 Autocatalytic Cleavage Casp1->Pro_IL1b GSDMD Gasdermin D Casp1->GSDMD Cleavage IL18 IL-18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Pore Formation Inhibitor NLRP3 Inhibitors (e.g., this compound, MCC950) Inhibitor->NLRP3_active experimental_workflow start Start seed_cells Seed BMDMs in a 96-well plate (e.g., 2.5 x 10^5 cells/well) start->seed_cells prime_cells Prime cells with LPS (e.g., 1 µg/mL) for 3-4 hours seed_cells->prime_cells add_inhibitor Add serial dilutions of the NLRP3 inhibitor (e.g., this compound) prime_cells->add_inhibitor incubate_inhibitor Incubate for 30-60 minutes add_inhibitor->incubate_inhibitor activate_inflammasome Activate NLRP3 with ATP (e.g., 5 mM) for 30-60 minutes incubate_inhibitor->activate_inflammasome collect_supernatant Collect cell culture supernatants activate_inflammasome->collect_supernatant elisa Measure IL-1β concentration using ELISA collect_supernatant->elisa analyze_data Calculate IC50 value elisa->analyze_data end_node End analyze_data->end_node

References

Confirming Nlrp3-IN-38 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to confirm the cellular target engagement of Nlrp3-IN-38, a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome.[1][2] Understanding and verifying the direct interaction of this compound with its intended target is a critical step in preclinical drug development. This document outlines key experimental approaches, presents comparative data with other known NLRP3 inhibitors, and provides detailed protocols to aid in the design and execution of target engagement studies.

Introduction to NLRP3 and its Inhibition

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen- and danger-associated molecular patterns.[3][4] Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC, leading to the activation of caspase-1.[5] Activated caspase-1 then processes pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, into their mature, secreted forms, driving inflammatory responses.[3] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it a prime therapeutic target.[6]

This compound has emerged as a potent inhibitor of NLRP3 inflammasome activation, with a reported EC50 of 23 nM.[1][2] To rigorously validate its mechanism of action and differentiate it from non-specific or off-target effects, it is essential to employ a combination of direct and indirect assays to confirm its engagement with the NLRP3 protein within a cellular context.

Comparative Analysis of NLRP3 Inhibitors

The following table summarizes the performance of this compound in comparison to other well-characterized NLRP3 inhibitors across key cellular assays. This data facilitates an objective assessment of the compound's potency and specificity.

CompoundDirect Target Engagement (NanoBRET™ TE) IC50Caspase-1 Activity Inhibition IC50IL-1β Release Inhibition IC50Mechanism of Action
This compound Data not publicly availableData not publicly available23 nM (EC50) [1][2]Direct NLRP3 inhibitor
MCC950~8 nM~7.5 nM~8.1 nMBlocks NLRP3-induced ASC oligomerization
Oridonin~2.5 µM~5 µM~3.2 µMCovalently binds to NLRP3 NACHT domain
CY-09~5.8 µM~6.1 µM~5.2 µMInhibits NLRP3 ATPase activity
OLT1177 (Dapansutrile)No direct engagement reported in some assays~200 nM~200 nMInhibits NLRP3 ATPase activity

Note: IC50 and EC50 values can vary depending on the cell type, stimulus, and specific assay conditions. The data presented here is a compilation from various sources for comparative purposes.

Key Experimental Approaches to Confirm Target Engagement

A multi-faceted approach is recommended to unequivocally confirm that this compound directly engages the NLRP3 protein in cells and inhibits its function. This involves a combination of assays that measure direct binding and downstream functional consequences of target engagement.

Direct Target Engagement: NanoBRET™ Target Engagement (TE) Assay

This live-cell assay directly measures the binding of a compound to a target protein. It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (NLRP3) and a fluorescent energy transfer probe (tracer) that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.

Experimental Workflow: NanoBRET™ NLRP3 Target Engagement Assay

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep1 Transfect HEK293T cells with NLRP3-NanoLuc® fusion vector prep2 Culture cells for 24-48h to allow expression of the fusion protein prep1->prep2 assay1 Harvest and resuspend cells prep2->assay1 assay2 Add this compound (or other inhibitors) at varying concentrations assay1->assay2 assay3 Add fluorescent NLRP3 tracer assay2->assay3 assay4 Incubate to allow for compound and tracer binding to NLRP3-NanoLuc® assay3->assay4 readout1 Add NanoBRET™ substrate assay4->readout1 readout2 Measure BRET signal (acceptor emission / donor emission) readout1->readout2 readout3 Plot BRET ratio vs. compound concentration to determine IC50 readout2->readout3 G PAMPs PAMPs/DAMPs TLR4 TLR4 PAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB proIL1B_mRNA pro-IL-1β & NLRP3 mRNA NFkB->proIL1B_mRNA NLRP3_inactive Inactive NLRP3 proIL1B_mRNA->NLRP3_inactive proIL1B Pro-IL-1β proIL1B_mRNA->proIL1B NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Activation Signal (e.g., Nigericin, ATP) ASC ASC NLRP3_active->ASC ASC_speck ASC Speck (Oligomerization) ASC->ASC_speck proCasp1 Pro-Caspase-1 ASC_speck->proCasp1 Casp1 Active Caspase-1 proCasp1->Casp1 Casp1->proIL1B IL1B Secreted IL-1β proIL1B->IL1B Nlrp3_IN_38 This compound Nlrp3_IN_38->NLRP3_active Inhibition G Target Direct Target Engagement (NanoBRET™ TE) Caspase1 Caspase-1 Activity Assay Target->Caspase1 leads to inhibition of IL1B IL-1β Release Assay Target->IL1B leads to inhibition of Downstream Downstream Functional Readout Conclusion Confirmed On-Target Cellular Activity Caspase1->Conclusion confirms functional effect IL1B->Conclusion confirms functional effect

References

Advantages of Nlrp3-IN-38 over existing NLRP3 antagonists

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Leading NLRP3 Inflammasome Antagonists

In the landscape of inflammatory disease research, the NLRP3 inflammasome has emerged as a critical therapeutic target. Its dysregulation is implicated in a wide array of pathologies, from autoimmune disorders to metabolic and neurodegenerative diseases. This has spurred the development of numerous small molecule inhibitors aimed at attenuating its activity. While the query for "Nlrp3-IN-38" did not yield a specific antagonist, this guide provides a detailed comparison of two well-characterized and potent NLRP3 inhibitors: MCC950 and CY-09 . Additionally, we will briefly touch upon the regulatory roles of Interleukin-38 (IL-38) and p38 MAPK on the NLRP3 inflammasome, which may be of interest given the initial query.

Introduction to NLRP3 Inflammasome Antagonism

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a variety of stimuli, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induces a form of programmed cell death known as pyroptosis.[1][2][3][4][5] The development of specific NLRP3 inhibitors represents a promising therapeutic strategy to block these downstream inflammatory events. MCC950 and CY-09 are two of the most extensively studied direct inhibitors of NLRP3.[6][7]

It is also noteworthy that endogenous molecules and signaling pathways, such as IL-38 and p38 MAPK, play a role in regulating NLRP3 inflammasome activity. IL-38 has been shown to suppress NLRP3 inflammasome activation, and its deficiency can lead to exacerbated inflammatory responses.[8] Conversely, the p38 MAPK pathway appears to be required to prevent hyperactivation of the NLRP3 inflammasome.[9][10]

Comparative Analysis of MCC950 and CY-09

Both MCC950 and CY-09 are potent and selective inhibitors of the NLRP3 inflammasome, but they exhibit distinct biochemical and pharmacological profiles. The following sections and tables summarize their key characteristics based on available experimental data.

Mechanism of Action

Both MCC950 and CY-09 directly target the NLRP3 protein.

  • MCC950 : This diarylsulfonylurea-containing compound interacts with the Walker B motif within the NACHT domain of NLRP3. This interaction is thought to inhibit the ATPase activity of NLRP3, which is crucial for its oligomerization and subsequent activation of the inflammasome.[7] MCC950 blocks both canonical and non-canonical NLRP3 activation and abrogates ASC oligomerization.[11]

  • CY-09 : This small molecule also binds directly to the NACHT domain of NLRP3, specifically at the ATP-binding site. By inhibiting the ATPase activity of NLRP3, CY-09 prevents its oligomerization and the assembly of the inflammasome complex.[7][12]

Potency and Efficacy

The following table summarizes the in vitro potency of MCC950 and CY-09 from various studies.

InhibitorTargetAssay SystemIC50Reference
MCC950 NLRP3LPS-primed mouse BMDMs stimulated with ATP~8 nM[13]
MCC950 NLRP3LPS-primed human PBMCs stimulated with nigericin~15 nM[14]
CY-09 NLRP3LPS-primed mouse BMDMs stimulated with nigericin~1 µM
CY-09 NLRP3LPS-primed human THP-1 cells stimulated with nigericin~5 µM
Specificity

Both inhibitors demonstrate high selectivity for the NLRP3 inflammasome.

  • MCC950 : Has been shown to not inhibit other inflammasomes such as AIM2, NLRC4, or NLRP1.[11]

  • CY-09 : Similarly, it does not affect the activation of AIM2 or NLRC4 inflammasomes.

Experimental Protocols

Below are generalized methodologies for key experiments used to characterize NLRP3 inhibitors.

In Vitro NLRP3 Inflammasome Activation Assay
  • Cell Culture : Bone marrow-derived macrophages (BMDMs) are harvested from mice and cultured in DMEM supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin. Human peripheral blood mononuclear cells (PBMCs) or the THP-1 monocytic cell line are also commonly used.

  • Priming (Signal 1) : Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment : Cells are pre-incubated with varying concentrations of the NLRP3 inhibitor (e.g., MCC950, CY-09) for 30-60 minutes.

  • Activation (Signal 2) : The NLRP3 inflammasome is activated with a specific stimulus, such as ATP (5 mM) or nigericin (10 µM), for 30-60 minutes.

  • Cytokine Measurement : The cell culture supernatant is collected, and the concentration of secreted IL-1β is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The half-maximal inhibitory concentration (IC50) is calculated by plotting the IL-1β concentration against the inhibitor concentration and fitting the data to a dose-response curve.

ASC Oligomerization Assay
  • Cell Treatment : Cells are primed and treated with the inhibitor and activator as described above.

  • Cell Lysis : Cells are lysed in a buffer containing a cross-linking agent (e.g., disuccinimidyl suberate) to stabilize protein complexes.

  • Western Blotting : The cell lysates are subjected to SDS-PAGE and Western blotting using an antibody specific for the ASC protein to detect ASC monomers and oligomers. A reduction in the formation of high-molecular-weight ASC oligomers in the presence of the inhibitor indicates its efficacy.

Visualizing the NLRP3 Signaling Pathway

The following diagram illustrates the canonical NLRP3 inflammasome activation pathway and the points of inhibition for antagonists like MCC950 and CY-09.

NLRP3_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) TLR4 TLR4 PAMPs_DAMPs->TLR4 NFkB NF-κB Activation TLR4->NFkB Pro_IL1b pro-IL-1β Transcription NFkB->Pro_IL1b NLRP3_exp NLRP3 Transcription NFkB->NLRP3_exp IL1b IL-1β Maturation and Secretion Pro_IL1b->IL1b NLRP3 NLRP3 NLRP3_exp->NLRP3 Stimuli Activation Stimuli (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3 Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome NEK7 NEK7 NEK7->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Inhibitors MCC950, CY-09 Inhibitors->NLRP3 Inhibit ATPase Activity Casp1->IL1b Pyroptosis Pyroptosis Casp1->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway and points of inhibition.

Logical Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for the identification and characterization of novel NLRP3 inhibitors.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_preclinical Preclinical Development Compound_Library Compound Library HTS High-Throughput Screening (e.g., IL-1β ELISA) Compound_Library->HTS Hits Initial Hits HTS->Hits Dose_Response Dose-Response and IC50 Determination Hits->Dose_Response Selectivity Selectivity Assays (AIM2, NLRC4) Dose_Response->Selectivity Mechanism Mechanism of Action Studies (ATPase, ASC Oligomerization) Selectivity->Mechanism Validated_Hits Validated Hits Mechanism->Validated_Hits In_Vivo In Vivo Efficacy (Disease Models) Validated_Hits->In_Vivo PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Tox Toxicology Studies PK_PD->Tox Candidate Clinical Candidate Tox->Candidate

Caption: Workflow for the discovery and development of NLRP3 inhibitors.

Conclusion

Both MCC950 and CY-09 are highly effective and specific inhibitors of the NLRP3 inflammasome that have been instrumental in elucidating the role of NLRP3 in various diseases. MCC950 generally exhibits higher potency in in vitro assays. The choice of inhibitor for a particular research application may depend on the specific experimental system and desired concentration range. The ongoing development of novel NLRP3 antagonists, informed by our understanding of compounds like MCC950 and CY-09, holds great promise for the treatment of a wide range of inflammatory conditions.

References

Unraveling the Cellular Efficacy of Nlrp3-IN-38: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of a compound's effects across different cellular models is paramount. This guide provides a comparative overview of the NLRP3 inflammasome inhibitor, Nlrp3-IN-38, detailing its inhibitory activity and the experimental protocols used for its characterization.

This compound has emerged as a potent inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, a key player in the innate immune response and a critical driver of inflammation in a multitude of diseases. This guide synthesizes the available data on this compound, presenting its performance and the methodologies for its evaluation in a clear and structured format to aid in experimental design and interpretation.

Quantitative Analysis of this compound Inhibition

The inhibitory potential of this compound on the NLRP3 inflammasome has been quantified, providing a benchmark for its activity. The following table summarizes the key efficacy metric for this compound.

CompoundAssayCell LineParameterValue
This compound (Compound 18)NLRP3 Inflammasome ActivationNot explicitly specified in publicly available dataEC5023 nM

EC50 (Half-maximal effective concentration) represents the concentration of a drug that gives half of the maximal response.

Deciphering the NLRP3 Inflammasome Pathway and Inhibition

The NLRP3 inflammasome is a multi-protein complex that, upon activation by a wide array of stimuli, triggers a cascade of inflammatory responses. Understanding this pathway is crucial for contextualizing the mechanism of action of inhibitors like this compound.

NLRP3_Pathway Canonical NLRP3 Inflammasome Activation Pathway cluster_priming Priming Signal (Signal 1) cluster_activation Activation Signal (Signal 2) cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects PAMPs_DAMPs PAMPs / DAMPs TLR TLR PAMPs_DAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription ↑ pro-IL-1β & NLRP3 mRNA NFkB->Transcription Stimuli e.g., ATP, Nigericin K_efflux K+ Efflux Stimuli->K_efflux NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive NEK7 NEK7 NLRP3_inactive->NEK7 NLRP3_active Active NLRP3 ASC ASC NLRP3_active->ASC NEK7->NLRP3_active Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Inflammasome NLRP3 Inflammasome Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Pro_IL18 Pro-IL-18 Casp1->Pro_IL18 GSDMD Gasdermin D Casp1->GSDMD IL1b Mature IL-1β Pro_IL1b->IL1b IL18 Mature IL-18 Pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis Nlrp3_IN_38 This compound Nlrp3_IN_38->NLRP3_active Inhibition

Caption: Canonical NLRP3 inflammasome pathway and the putative inhibition point of this compound.

Experimental Workflow for Evaluating this compound

The following diagram outlines a typical experimental workflow for assessing the efficacy of NLRP3 inhibitors. This generalized protocol is based on standard methodologies in the field and is likely similar to the approach used to characterize this compound, as detailed in patent document WO2024064245A1.

Experimental_Workflow Experimental Workflow for NLRP3 Inhibitor Testing cluster_cell_prep Cell Preparation cluster_priming_phase Priming Phase cluster_treatment Inhibitor Treatment cluster_activation_phase Activation Phase cluster_analysis Endpoint Analysis Cell_Culture Immune Cell Culture (e.g., THP-1, BMDMs) Priming Cell Priming (e.g., LPS) Cell_Culture->Priming Inhibitor Incubation with This compound Priming->Inhibitor Activation NLRP3 Activation (e.g., Nigericin, ATP) Inhibitor->Activation Supernatant Supernatant Collection Activation->Supernatant Western_Blot Caspase-1 Western Blot Activation->Western_Blot Cell Lysate ELISA IL-1β ELISA Supernatant->ELISA LDH_Assay LDH Assay (Pyroptosis) Supernatant->LDH_Assay

Caption: A generalized experimental workflow for assessing the in vitro efficacy of NLRP3 inhibitors.

Detailed Experimental Protocols

The precise experimental details for the characterization of this compound are proprietary and contained within patent literature. However, a standard protocol for evaluating NLRP3 inflammasome inhibition in a human monocytic cell line (THP-1) is provided below as a representative example.

Objective: To determine the in vitro efficacy of an NLRP3 inhibitor in a human cell line.

Cell Line: THP-1 (human monocytic cell line).

Materials:

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Nigericin or ATP

  • NLRP3 inhibitor (e.g., this compound)

  • Phosphate-buffered saline (PBS)

  • ELISA kit for human IL-1β

  • LDH cytotoxicity assay kit

Protocol:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium.

    • To differentiate monocytes into macrophage-like cells, seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and treat with 100 ng/mL PMA for 24-48 hours.

    • After differentiation, wash the cells with PBS to remove PMA and add fresh, serum-free media.

  • Priming:

    • Prime the differentiated THP-1 cells with 1 µg/mL of LPS for 3-4 hours to upregulate the expression of pro-IL-1β and NLRP3.

  • Inhibitor Treatment:

    • Following priming, remove the LPS-containing medium and add fresh medium containing various concentrations of the NLRP3 inhibitor (this compound).

    • Incubate the cells with the inhibitor for 1 hour.

  • NLRP3 Inflammasome Activation:

    • Activate the NLRP3 inflammasome by adding an activation signal, such as 10 µM Nigericin or 5 mM ATP, to each well.

    • Incubate for 1-2 hours.

  • Sample Collection:

    • After incubation, centrifuge the plates and carefully collect the cell culture supernatants for analysis.

  • Endpoint Measurement:

    • IL-1β Quantification: Measure the concentration of mature IL-1β in the collected supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.

    • Pyroptosis Assessment: Assess cell death (pyroptosis) by measuring the release of lactate dehydrogenase (LDH) into the supernatant using an LDH cytotoxicity assay kit.

  • Data Analysis:

    • Calculate the percentage of inhibition of IL-1β release and LDH release for each inhibitor concentration compared to the vehicle control.

    • Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound demonstrates potent inhibition of the NLRP3 inflammasome in in vitro assays. The provided data and standardized protocols offer a valuable resource for researchers seeking to evaluate and compare the efficacy of this and other NLRP3 inhibitors. As research in this area progresses, further studies across a broader range of cell lines will be crucial to fully elucidate the reproducibility and therapeutic potential of this compound.

Safety Operating Guide

Essential Safety and Disposal Procedures for Nlrp3-IN-38

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Nlrp3-IN-38. The following procedures are based on general best practices for the disposal of hazardous laboratory chemicals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. Therefore, it is imperative to treat this compound as a hazardous chemical. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations in your area. The information provided here is intended as a general guide and not a substitute for official safety protocols.

This compound: Summary of Available Data
PropertyValue
Product Name This compound
Function Inhibitor of NOD-like receptor protein 3 (NLRP3) inflammasome activation
EC₅₀ 23 nM
Storage Recommended to store under conditions specified in the Certificate of Analysis
Shipping Typically shipped at room temperature in the continental US

Proper Disposal Procedures for this compound

As a novel research chemical, this compound and any materials contaminated with it should be disposed of as hazardous chemical waste. Sewer and regular trash disposal are not appropriate.[1][2]

Step 1: Waste Identification and Segregation
  • Characterize the Waste: All forms of this compound (solid, solutions) and contaminated lab supplies (e.g., gloves, pipette tips, absorbent paper) should be considered hazardous waste.[3]

  • Segregate Incompatibles: Store this compound waste separately from other chemical waste streams to prevent accidental reactions. In particular, keep it separate from acids, bases, and oxidizing agents.[4]

Step 2: Container Selection and Labeling
  • Use Appropriate Containers:

    • Solid Waste: Dispose of dry chemical in its original container if possible, or in a clearly labeled, compatible container.[3] For contaminated lab supplies, double-bag the waste in clear plastic bags.[3]

    • Liquid Waste: Use a leak-proof container with a secure screw-on cap. Plastic is often preferred over glass to minimize the risk of breakage.[1] The container must be compatible with any solvents used to dissolve the compound.

    • Sharps: Any chemically contaminated sharps (needles, broken glass, pipettes) must be placed in a designated, puncture-resistant sharps container labeled for chemical contamination.[3][5]

  • Label Containers Clearly:

    • Every waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[1]

    • The label must include the full chemical name "this compound," the quantity, and the date of generation.[1] For mixtures, list all components and their approximate percentages.[4]

    • Clearly mark the container with the words "Hazardous Waste."[1]

Step 3: Storage
  • Designate a Storage Area: Store the waste in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[3]

  • Use Secondary Containment: Place all waste containers in a secondary container, such as a tray or tub, that is chemically compatible and can hold at least 110% of the volume of the largest primary container.[3] This will contain any potential leaks or spills.

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when you are adding waste.[3]

Step 4: Arrange for Disposal
  • Contact EHS: Do not attempt to dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) or equivalent department to schedule a pickup.[1]

  • Follow Institutional Procedures: Adhere to all institutional protocols for waste pickup, including completing any required forms or manifests.

Visualization of the NLRP3 Inflammasome Activation Pathway

The diagram below illustrates the two-signal model required for the activation of the NLRP3 inflammasome, the pathway inhibited by this compound.

NLRP3_Inflammasome_Pathway cluster_0 Signal 1: Priming cluster_1 Signal 2: Activation cluster_2 Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR4 TLR4 PAMPs->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates Transcription Upregulation of NLRP3 & Pro-IL-1β NFkB->Transcription induces NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive Transcription->ProIL1b_2 Activators Diverse Stimuli (e.g., ATP, toxins) IonFlux K+ Efflux Activators->IonFlux NLRP3_active Active NLRP3 IonFlux->NLRP3_active NLRP3_inactive->NLRP3_active conformational change Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome recruits ASC ASC ASC->Inflammasome recruits ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome recruits Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves & activates IL1b Mature IL-1β (Inflammation) Casp1->IL1b cleaves Pyroptosis Pyroptosis (Cell Death) Casp1->Pyroptosis cleaves ProIL1b Pro-IL-1β GSDMD Gasdermin D (GSDMD) GSDMD->Pyroptosis ProIL1b_2->IL1b

Caption: Canonical NLRP3 inflammasome activation pathway requiring priming and activation signals.

References

Essential Safety and Logistical Information for Handling Nlrp3-IN-38

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for Nlrp3-IN-38 is not publicly available. The following guidelines are based on standard laboratory practices for handling novel research compounds of unknown toxicity. Always consult your institution's safety protocols and perform a risk assessment before handling any new chemical.

This compound is an inhibitor of the NOD-like receptor protein 3 (NLRP3) inflammasome, with an EC₅₀ of 23 nM.[1][2][3] Prudent safety measures are essential when handling this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in solid form and in solution.[4][5][6][7]

Task Glove Type Eye Protection Protective Clothing Respiratory Protection
Handling Solid Compound Double Nitrile Gloves (ASTM D6978)Safety Glasses with Side Shields or GogglesFully-buttoned Laboratory CoatRecommended to handle in a certified chemical fume hood. If not possible, a fit-tested N95 respirator may be considered after a risk assessment.
Preparing Stock Solutions Double Nitrile Gloves (ASTM D6978)Safety Glasses with Side Shields or GogglesFully-buttoned Laboratory CoatCertified Chemical Fume Hood
Handling Dilute Solutions Nitrile GlovesSafety GlassesFully-buttoned Laboratory CoatNot generally required if handled in a well-ventilated area.

Operational and Disposal Plans

A clear, step-by-step approach to handling and disposal minimizes risks and ensures the integrity of the compound.

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (see table above) when unpacking.

  • Log the compound into your chemical inventory.

  • Store the compound according to the supplier's recommendations, typically at room temperature for shipping, but refer to the Certificate of Analysis for long-term storage conditions.[1] Protect from light and moisture.[8]

2. Preparation of Stock Solution (Example for a 10 mM stock in DMSO):

  • Perform all operations involving the solid compound inside a certified chemical fume hood.[5]

  • Calculation: Determine the required mass of this compound based on its molecular weight and the desired concentration and volume of the stock solution.

  • Weighing: Tare a clean, dry vial on an analytical balance. Carefully add the calculated amount of solid this compound to the vial.

  • Dissolving: Add the appropriate volume of anhydrous DMSO to the vial. Cap the vial securely.

  • Mixing: Gently vortex or sonicate the vial until the compound is completely dissolved.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and your initials. For stock solutions in DMSO, it is common practice to store them at -20°C or -80°C to maintain stability.[9]

3. General Handling:

  • Always wear appropriate PPE when handling solutions containing this compound.

  • Use calibrated pipettes for accurate measurements.

  • Avoid creating aerosols.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Disposal Plan

Dispose of all waste in accordance with local, state, and federal regulations.

1. Solid Waste:

  • Any remaining solid this compound should be collected in a designated hazardous chemical waste container.

  • Contaminated items such as weigh boats, pipette tips, and gloves should also be disposed of in a designated solid hazardous waste container.

2. Liquid Waste:

  • Unused stock solutions and experimental solutions containing this compound should be collected in a designated liquid hazardous waste container compatible with the solvent used (e.g., a container for halogen-free organic solvents if DMSO is the solvent).[10]

  • Do not pour any solutions containing this compound down the drain.[10]

3. Contaminated Labware:

  • Disposable labware (e.g., plastic tubes, flasks) should be discarded as solid hazardous waste.

  • Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) to remove residual compound. The rinsate should be collected as liquid hazardous waste. After decontamination, the glassware can be washed according to standard laboratory procedures.

Visualization of Pathways and Workflows

NLRP3 Inflammasome Signaling Pathway

The canonical activation of the NLRP3 inflammasome is a two-step process. Signal 1 (priming), often initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β). Signal 2 (activation) is triggered by a variety of stimuli, including ATP or nigericin, which cause potassium (K+) efflux and induce the assembly of the NLRP3 inflammasome complex. This complex activates caspase-1, which then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms and cleaves gasdermin D (GSDMD) to induce pyroptotic cell death.[11][12][13] this compound acts by inhibiting the assembly and activation of this complex.

NLRP3_Pathway cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_downstream Downstream Effects PAMPs PAMPs / DAMPs (e.g., LPS) TLR TLR4 PAMPs->TLR NFkB NF-κB Activation TLR->NFkB Transcription Upregulation of NLRP3 & Pro-IL-1β NFkB->Transcription NLRP3_complex NLRP3 Inflammasome Assembly (NLRP3, ASC, Pro-Caspase-1) Stimuli Activators (e.g., ATP, Nigericin) K_efflux K+ Efflux Stimuli->K_efflux K_efflux->NLRP3_complex Pro_Casp1 Pro-Caspase-1 NLRP3_complex->Pro_Casp1 Casp1 Active Caspase-1 IL1b Mature IL-1β (Inflammation) Casp1->IL1b GSDMD GSDMD Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Pro_Casp1->Casp1 Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Inhibitor This compound Inhibitor->NLRP3_complex Inhibits

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for this compound Evaluation

This diagram outlines a typical in vitro experiment to assess the inhibitory potential of this compound on NLRP3 inflammasome activation in macrophages.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment Protocol cluster_analysis Analysis Cell_Culture 1. Culture Cells (e.g., THP-1 Macrophages) Cell_Plating 2. Plate Cells Cell_Culture->Cell_Plating Priming 3. Prime with LPS (Signal 1) Cell_Plating->Priming Inhibitor_Add 4. Add this compound (or Vehicle Control) Priming->Inhibitor_Add Activation 5. Activate with ATP/Nigericin (Signal 2) Inhibitor_Add->Activation Collection 6. Collect Supernatant Activation->Collection Analysis 7. Analyze IL-1β Release (e.g., ELISA) Collection->Analysis

Caption: In vitro experimental workflow for testing this compound.

Experimental Protocol

In Vitro Assay for this compound Inhibition of NLRP3 Inflammasome Activation

This protocol details a method to quantify the inhibitory effect of this compound on NLRP3-dependent IL-1β secretion from THP-1 cells, a human monocytic cell line.

1. Materials and Reagents:

  • THP-1 cells

  • RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS) from E. coli

  • Adenosine triphosphate (ATP) or Nigericin

  • This compound

  • DMSO (vehicle control)

  • Opti-MEM I Reduced Serum Medium

  • Human IL-1β ELISA kit

  • Phosphate-buffered saline (PBS)

2. Cell Culture and Differentiation:

  • Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

  • To differentiate monocytes into macrophage-like cells, seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well in the presence of 100 ng/mL PMA for 48-72 hours.

  • After differentiation, wash the adherent cells gently with warm PBS to remove non-adherent cells and replace the medium with fresh, serum-free RPMI-1640. Allow cells to rest for 24 hours.

3. Inflammasome Activation and Inhibition:

  • Priming (Signal 1): Replace the medium with Opti-MEM. Prime the differentiated THP-1 cells with LPS (1 µg/mL) for 3 hours.[13]

  • Inhibitor Treatment: Prepare serial dilutions of this compound in Opti-MEM. The final DMSO concentration should be kept constant across all wells (e.g., ≤0.1%). After the LPS priming, remove the medium and add the medium containing different concentrations of this compound or vehicle (DMSO) control. Incubate for 1 hour.

  • Activation (Signal 2): Add the NLRP3 activator, either ATP (5 mM) for 45 minutes or Nigericin (10 µM) for 90 minutes, directly to the wells.[13]

4. Sample Collection and Analysis:

  • After the activation step, centrifuge the 96-well plate at 500 x g for 5 minutes to pellet any detached cells.

  • Carefully collect the cell culture supernatants for analysis.

  • Quantify the concentration of secreted IL-1β in the supernatants using a human IL-1β ELISA kit, following the manufacturer's instructions.

5. Data Analysis:

  • Generate a standard curve using the recombinant IL-1β standards provided in the ELISA kit.

  • Calculate the concentration of IL-1β in each sample based on the standard curve.

  • Plot the IL-1β concentration against the concentration of this compound.

  • Determine the EC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.